(S)-Malic acid-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2,2,3-trideuterio-3-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPYKJPYRNKOW-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104596-63-6 | |
| Record name | 104596-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Malic Acid-d3
(S)-Malic acid-d3 , a deuterated isotopologue of (S)-Malic acid, serves as a high-precision tool in analytical and metabolic research. As the naturally occurring stereoisomer, (S)-Malic acid is a key intermediate in the citric acid (TCA) cycle, a fundamental pathway for cellular energy production in all aerobic organisms.[1][2][3] The incorporation of three deuterium (B1214612) atoms into the molecule provides a stable, heavy-isotope version that is chemically identical to its endogenous counterpart but distinguishable by mass spectrometry and other analytical techniques. This property makes it an invaluable internal standard for accurate quantification and a tracer for metabolic flux analysis.
This guide provides a comprehensive overview of the physicochemical properties, core applications, and detailed experimental protocols relevant to the use of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound, also known by synonyms such as (S)-Hydroxybutanedioic acid-d3 and L-Malic acid-d3, is a white to off-white solid powder.[4][5] Its fundamental properties are summarized below, providing a direct comparison with its non-labeled form where applicable.
| Property | This compound | (S)-Malic Acid (non-labeled) |
| Synonyms | (S)-2-Hydroxysuccinic-2,3,3-d3 Acid; L-Malic acid-d3 | (S)-2-Hydroxysuccinic acid; L-Malic acid |
| CAS Number | 59652-74-3[4][6][7] | 97-67-6[5] |
| Molecular Formula | C₄H₃D₃O₅[4][7] | C₄H₆O₅[1] |
| Molecular Weight | 137.11 g/mol [4][5][8] | 134.09 g/mol [1] |
| Appearance | White to off-white solid powder[5] | Colorless solid[1] |
| Boiling Point | 306.4 ± 27.0 °C at 760 mmHg[5] | N/A |
| Density | 1.6 ± 0.1 g/cm³[5] | 1.609 g/cm³[1] |
| Solubility | Highly soluble in water | 558 g/L in water at 20 °C[1] |
Core Applications in Research
The primary utility of this compound stems from its nature as a stable isotope-labeled compound. This allows it to be used in sophisticated analytical and research applications where precision and accuracy are paramount.
Internal Standard for Quantitative Analysis
This compound is widely used as an internal standard for the precise quantification of endogenous (S)-Malic acid in various biological matrices (e.g., plasma, tissue, cell culture) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] In this methodology, known as Stable Isotope Dilution (SID), a precise amount of the deuterated standard is spiked into a sample prior to processing. Because the internal standard and the analyte co-elute and exhibit identical ionization behavior, any sample loss during extraction or variations in instrument response are nullified. This allows for highly accurate and reproducible quantification.
Metabolic Tracer Studies
As a stable isotope tracer, this compound is an effective tool for metabolic flux analysis.[6] Researchers can introduce the labeled compound into cellular or organismal systems and track the incorporation of deuterium into downstream metabolites of the TCA cycle and connected pathways. This provides critical insights into the dynamics of cellular metabolism, pathway utilization, and the impact of disease or therapeutic interventions on metabolic function.
Pharmacokinetic Research
The substitution of hydrogen with deuterium can subtly alter the metabolic and pharmacokinetic profiles of a molecule, a phenomenon known as the deuterium kinetic isotope effect.[6][9] While primarily used as a tracer, this compound can also be employed in drug development research to study these effects.[5][6] Understanding how deuteration impacts absorption, distribution, metabolism, and excretion (ADME) is a growing area of interest in pharmaceutical science.[6]
Key Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protocol: Quantification of (S)-Malic Acid using LC-MS/MS with this compound Internal Standard
Objective: To accurately quantify the concentration of endogenous (S)-Malic acid in a biological sample (e.g., cell lysate) using a stable isotope dilution LC-MS/MS method.
Materials:
-
This compound (Internal Standard, IS)
-
(S)-Malic acid (Analyte Standard for calibration curve)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Methanol, chilled at -80°C (for protein precipitation)
-
Reversed-phase C18 HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of this compound in water. From this, create a working internal standard (IS) solution at 10 µg/mL.
-
Prepare a 1 mg/mL stock solution of (S)-Malic acid. Serially dilute this stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., 50 µL of cell lysate) on ice.
-
Add 10 µL of the 10 µg/mL IS solution to each sample, calibration standard, and quality control (QC) sample.
-
To precipitate proteins, add 200 µL of chilled (-80°C) methanol.
-
Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Parameters:
-
LC Separation:
-
Column: C18 reversed-phase column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 2% B
-
6.1-8 min: Re-equilibrate at 2% B
-
-
-
MS Detection:
-
Ionization Mode: ESI, Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
(S)-Malic acid: Q1 (Precursor Ion) m/z 133.0 -> Q3 (Product Ion) m/z 115.0 (loss of H₂O)
-
This compound (IS): Q1 (Precursor Ion) m/z 136.0 -> Q3 (Product Ion) m/z 118.0 (loss of HDO)
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.
-
Determine the concentration of (S)-Malic acid in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Visualized Pathways and Workflows
Visual diagrams are essential for understanding the role of this compound in complex systems and experimental designs.
Caption: Role of (S)-Malate in the Citric Acid (TCA) Cycle.
Caption: Workflow for quantification using this compound.
Conclusion
This compound is a versatile and powerful tool for modern life science and pharmaceutical research. Its utility as a stable isotope-labeled internal standard enables highly accurate and reproducible quantification of its endogenous counterpart, a critical requirement for clinical and research diagnostics.[6][9] Furthermore, its application as a metabolic tracer provides a dynamic window into the intricate workings of cellular metabolism, offering insights that are fundamental to understanding health and disease.[6] For professionals in drug development, the principles demonstrated by its use are foundational to modern pharmacokinetic and metabolic studies. The continued application of compounds like this compound will undoubtedly fuel further discoveries across the scientific spectrum.
References
- 1. Malic acid - Wikipedia [en.wikipedia.org]
- 2. l-malic acid: A multifunctional metabolite at the crossroads of redox signaling, microbial symbiosis, and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 59652-74-3 CAS MSDS ((S)-(-)-MALIC-2,3,3-D3 ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound ((S)-Hydroxybutanedioic acid-d3; (S)-E 296-d3) | Endogenous Metabolite | 59652-74-3 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. clearsynth.com [clearsynth.com]
- 9. medchemexpress.com [medchemexpress.com]
(S)-Malic Acid-d3: A Technical Guide to Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-Malic acid-d3, focusing on its synthesis, metabolic significance, and the critical aspect of its isotopic purity. This document is intended to be a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.
Introduction to this compound
(S)-Malic acid, a naturally occurring dicarboxylic acid, is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for cellular energy production. Its deuterated analogue, this compound, serves as an invaluable tool in metabolic research and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The replacement of hydrogen atoms with deuterium (B1214612) allows for the tracing of metabolic pathways and the precise quantification of its non-labeled counterpart in complex biological matrices.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₃D₃O₅ |
| Molecular Weight | Approx. 137.11 g/mol |
| Common Labeling Pattern | DL-Malic acid-2,3,3-d3 |
| Stated Isotopic Purity | Typically ≥98 atom % D |
Synthesis of this compound
The synthesis of enantiomerically pure this compound can be effectively achieved through an enzymatic approach. This method leverages the stereospecificity of enzymes to produce the desired (S)-enantiomer. A common strategy involves the hydration of deuterated fumaric acid in deuterium oxide (D₂O) using the enzyme fumarase.
Enzymatic Synthesis Workflow
The synthesis workflow begins with a deuterated precursor, fumaric acid-d2, which is then subjected to an enzyme-catalyzed hydration reaction.
Caption: Enzymatic synthesis of this compound.
Detailed Experimental Protocol for Synthesis
-
Preparation of Substrate: Fumaric acid-d2 is dissolved in deuterium oxide (D₂O) to a desired concentration (e.g., 0.1 M). The pH is adjusted to approximately 7.5 using a suitable deuterated base (e.g., NaOD).
-
Enzymatic Reaction: Immobilized or soluble fumarase is added to the substrate solution. The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the fumarate (B1241708) signal and the appearance of the malate (B86768) signals.
-
Enzyme Removal: If soluble enzyme is used, it can be denatured and removed by ultrafiltration or precipitation.
-
Purification: The resulting this compound is purified from the reaction mixture. This can be achieved through techniques like ion-exchange chromatography.
-
Lyophilization: The purified solution is lyophilized to obtain the final solid product.
Isotopic Purity Analysis
The determination of isotopic purity is paramount for the reliable use of this compound. It involves quantifying the distribution of isotopologues (d0, d1, d2, d3). The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Presentation
Commercially available deuterated malic acid, such as DL-Malic acid-2,3,3-d3, typically has a stated isotopic purity of 98 atom % D.[1][2] The precise distribution of isotopologues is usually provided in the lot-specific Certificate of Analysis. A representative, though hypothetical, isotopologue distribution for a batch with 98 atom % D is presented below.
Table 2: Representative Isotopic Distribution of Malic Acid-d3
| Isotopologue | Mass | Expected Abundance (%) |
| d0 (unlabeled) | 134.09 | < 0.5 |
| d1 | 135.10 | ~ 1-3 |
| d2 | 136.10 | ~ 5-10 |
| d3 | 137.11 | > 90 |
Experimental Protocol: Isotopic Purity by ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) can be used to determine the degree of deuteration by comparing the integral of the residual proton signals in the deuterated compound to an internal standard of known concentration.
-
Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable NMR solvent (e.g., D₂O).
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all signals.
-
Acquisition Parameters: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Analysis: Integrate the residual proton signals of this compound and the signal of the internal standard. The isotopic enrichment can be calculated based on the relative integrals and the known concentrations of the analyte and the standard. For (S)-Malic acid-2,3,3-d3, the residual proton signal would correspond to the proton at the 2-position. The typical ¹H NMR spectrum of non-deuterated malic acid in D₂O shows a multiplet for the proton at C2 around 4.6 ppm and two multiplets for the protons at C3 around 2.9 ppm.[3]
Experimental Protocol: Isotopic Purity by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for determining the isotopologue distribution.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water/acetonitrile).
-
LC Separation:
-
Column: A reverse-phase C18 column or a mixed-mode column suitable for retaining organic acids.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each isotopologue.
-
MRM Transitions: For malic acid, a common transition is the precursor ion [M-H]⁻ at m/z 133 to product ions at m/z 115 and m/z 71. For the deuterated analogues, the precursor ions would be m/z 134 (d1), m/z 135 (d2), and m/z 136 (d3).
-
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak areas of their respective MRM transitions.
Table 3: Exemplary MRM Transitions for Malic Acid Isotopologues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Malic acid (d0) | 133.0 | 115.0 | 10 |
| Malic acid (d0) | 133.0 | 71.0 | 15 |
| Malic acid-d1 | 134.0 | 116.0 | 10 |
| Malic acid-d2 | 135.0 | 117.0 | 10 |
| Malic acid-d3 | 136.0 | 118.0 | 10 |
Metabolic Pathways Involving (S)-Malic Acid
(S)-Malic acid is a central molecule in cellular metabolism. Understanding its roles in pathways like the Citric Acid Cycle and the Malate-Aspartate Shuttle is crucial for designing and interpreting studies using its deuterated form.
Citric Acid Cycle
(S)-Malate is an intermediate in the citric acid cycle, where it is formed by the hydration of fumarate and is subsequently oxidized to oxaloacetate.
Caption: Role of (S)-Malate in the Citric Acid Cycle.
Malate-Aspartate Shuttle
The malate-aspartate shuttle is a crucial system for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix. (S)-Malate is a key component of this shuttle.
Caption: The role of (S)-Malate in the Malate-Aspartate Shuttle.
Conclusion
This compound is a powerful tool for researchers in drug development and metabolic studies. A thorough understanding of its synthesis, and particularly the rigorous assessment of its isotopic purity, is essential for generating reliable and reproducible data. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this important isotopically labeled compound. For precise quantitative data on isotopic distribution, it is always recommended to refer to the Certificate of Analysis provided by the supplier for the specific lot being used.
References
A Technical Guide to (S)-Malic acid-d3 for Researchers and Drug Development Professionals
Introduction: (S)-Malic acid-d3 is the deuterated form of (S)-Malic acid, a naturally occurring dicarboxylic acid that serves as a key intermediate in the citric acid cycle. Its stable isotope-labeled nature makes it an invaluable tool in metabolic research and drug development, particularly as an internal standard for quantitative analysis by mass spectrometry. This technical guide provides comprehensive information on suppliers, experimental protocols, and the biochemical context of this compound.
Supplier Information
For researchers sourcing this compound and related deuterated analogues, several reputable suppliers offer these compounds with varying specifications. The choice of supplier may depend on the required stereoisomeric purity, isotopic enrichment, and available quantities. Below is a summary of supplier information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| MedChemExpress | This compound | 59652-74-3 | C4H3D3O5 | 137.11 | 99.04%[1] |
| Pharmaffiliates | (S)-(-)-Malic-2,3,3 D3 Acid | 59652-74-3 | C4H3D3O5 | 137.11 | High Purity[2] |
| CDN Isotopes | (S)-(-)-Malic-2,3,3-d3 Acid | 59652-74-3 | C4H3D3O5 | 137.11 | 98 atom % D |
| Clearsynth | DL-Malic Acid-2,3,3-d3 | 104596-63-6 | C4H3D3O5 | 137.11 | Not specified[3] |
| LGC Standards | (RS)-Malic-2,3,3-d3 Acid | 104596-63-6 | C4H3D3O5 | 137.15 | 98 atom % D, min 98% Chemical Purity[4] |
| Sigma-Aldrich | DL-Malic acid-2,3,3-d3 | Not specified | C4H3D3O5 | 137.11 | 98 atom % D, 98% (CP) |
Biochemical Role of (S)-Malic Acid
(S)-Malic acid, or L-malate, is a crucial intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of chemical reactions used by all aerobic organisms to release stored energy. The diagram below illustrates the central role of (S)-malate in this pathway.
Experimental Protocols
This compound is primarily used as an internal standard in stable isotope dilution mass spectrometry for the accurate quantification of endogenous (S)-malic acid in biological samples.[1][3][5] This technique is highly accurate and precise as the deuterated standard behaves almost identically to the native analyte during sample preparation and analysis, thus correcting for matrix effects and variations in extraction recovery.[3]
Experimental Workflow for Quantification of (S)-Malic Acid using this compound Internal Standard by LC-MS/MS
The following diagram outlines a typical workflow for the quantification of (S)-malic acid in a biological matrix.
Detailed Methodology for Quantification in a Biological Matrix
This protocol is a synthesized methodology based on common practices for organic acid quantification using stable isotope dilution LC-MS/MS.
1. Materials and Reagents
-
(S)-Malic acid (for calibration curve)
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade formic acid
-
Biological matrix (e.g., serum, plasma, cell lysate)
2. Preparation of Stock Solutions and Internal Standard Working Solution
-
Prepare a 1 mg/mL stock solution of (S)-Malic acid in LC-MS grade water.
-
Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
-
From the this compound stock solution, prepare a working internal standard solution at a concentration of 5 µg/mL in 50:50 acetonitrile:water.
3. Sample Preparation
-
To 50 µL of the biological sample, add 10 µL of the 5 µg/mL this compound internal standard working solution and vortex briefly.
-
For protein precipitation, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions to re-equilibrate the column. The specific gradient will need to be optimized for the system.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions (example):
-
(S)-Malic acid: Q1 m/z 133.0 -> Q3 m/z 115.0 (loss of H2O) or m/z 71.0 (further fragmentation).
-
This compound: Q1 m/z 136.0 -> Q3 m/z 118.0 or m/z 73.0.
-
-
The specific transitions and collision energies should be optimized for the instrument being used.
-
5. Data Analysis and Quantification
-
A calibration curve is generated by analyzing standards containing known concentrations of (S)-Malic acid and a fixed concentration of the this compound internal standard.
-
The peak areas of the analyte and the internal standard are integrated.
-
A ratio of the analyte peak area to the internal standard peak area is calculated for each standard and sample.
-
A linear regression analysis of the peak area ratio versus the concentration of the standards is used to create the calibration curve.
-
The concentration of (S)-Malic acid in the biological samples is then determined from the calibration curve.
This detailed guide provides a solid foundation for researchers and professionals in drug development to effectively utilize this compound in their studies. The provided supplier information, biochemical context, and detailed experimental protocols will aid in the successful implementation of quantitative metabolic analyses.
References
Unraveling Cellular Machinery: A Technical Guide to the Principles of Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique in systems biology, offering a quantitative lens through which to view the intricate network of biochemical reactions that underpin cellular function. By measuring the rates of metabolic reactions, known as fluxes, researchers can gain unparalleled insights into cellular physiology and pathophysiology. This is particularly valuable in drug development and disease research, where understanding the metabolic reprogramming of cells can unveil novel therapeutic targets and mechanisms of action. This in-depth guide provides a technical overview of the core principles of MFA, with a focus on 13C-based methods, detailed experimental protocols, and data interpretation.
Core Principles of Metabolic Flux Analysis
At its heart, Metabolic Flux Analysis is a powerful method for examining the production and consumption rates of metabolites within a biological system.[1] It allows for the quantification of intracellular metabolic fluxes, thereby providing a detailed picture of the cell's central metabolism.[1] The analogy of a city's traffic system is often used to describe MFA; just as traffic analysis reveals the flow of vehicles through a road network, MFA maps the flow of molecules through metabolic pathways.[2][3] This provides a dynamic understanding of cellular operations, going beyond the static snapshots offered by genomics, transcriptomics, or proteomics.[4]
The fundamental principle of MFA involves the use of a stoichiometric model of the cell's metabolic network. This model mathematically represents the interconnected biochemical reactions and is governed by the law of mass conservation, which dictates that the rate of production of a metabolite must equal its rate of consumption at a metabolic steady state.[5][6]
A key component of many MFA studies is the use of isotopic tracers, most commonly stable isotopes like carbon-13 (¹³C).[5] In a technique known as 13C Metabolic Flux Analysis (¹³C-MFA), cells are cultured in a medium containing a substrate, such as glucose, that has been enriched with ¹³C. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, referred to as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways.[1] By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with the stoichiometric model, the intracellular fluxes can be computationally estimated.[1][2]
There are several variations of MFA, including:
-
Stationary MFA: Assumes the metabolic system is at a steady state, where fluxes are constant over time.
-
Isotopically Non-stationary MFA (INST-MFA): A more advanced technique that analyzes the transient dynamics of isotope labeling, allowing for the determination of fluxes in systems that have not reached an isotopic steady state.[2]
-
Thermodynamics-Based MFA (TMFA): Incorporates thermodynamic constraints to ensure that the predicted flux distributions are thermodynamically feasible.[1]
The overall workflow of a ¹³C-MFA study can be broken down into five key stages: experimental design, the tracer experiment itself, isotopic labeling measurement, flux estimation, and statistical analysis.[2]
General workflow of a 13C Metabolic Flux Analysis experiment.
Detailed Experimental Protocols: A Focus on ¹³C-MFA
The success of a ¹³C-MFA study hinges on meticulous experimental execution. The following protocol outlines the key steps for a typical ¹³C-MFA experiment using cultured mammalian cells.
Isotopic Labeling Experiment
-
Cell Culture: Cells are grown in a chemically defined medium to ensure precise control over the nutrient environment.
-
Tracer Introduction: During the exponential growth phase, the standard medium is replaced with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [1,2-¹³C]-glucose). The choice of tracer is critical and depends on the specific pathways being investigated.
-
Achieving Steady State: The cells are cultured in the labeling medium until they reach both a metabolic and isotopic steady state. This ensures that the measured labeling patterns are representative of the steady-state fluxes.
Metabolite Quenching and Extraction
This is a critical step to instantaneously halt all enzymatic activity, preserving the in vivo metabolite concentrations and labeling patterns.
-
Quenching: For suspension cells, a common method involves rapid quenching in a cold solvent mixture, such as 60% methanol (B129727) supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate, chilled to -40°C. For adherent cells, the culture medium is quickly aspirated, and the cells are washed with ice-cold saline before the addition of a cold extraction solvent.
-
Extraction: Intracellular metabolites are then extracted using a suitable solvent system, often a mixture of methanol, acetonitrile, and water.
Analytical Measurement of Isotopic Labeling
The extracted metabolites are analyzed to determine their mass isotopomer distributions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique due to its high sensitivity and resolution. Non-volatile metabolites, such as amino acids and organic acids, are first chemically derivatized to increase their volatility. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The derivatized metabolites are then separated by the gas chromatograph and their mass isotopomer distributions are measured by the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful technique for analyzing a wide range of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed positional information about the labeling of carbons within a metabolite, which can be highly informative for resolving certain fluxes. While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.
Computational Flux Estimation
The measured MIDs, along with other experimentally determined rates (e.g., glucose uptake, lactate (B86563) secretion), are used to computationally estimate the intracellular fluxes. This involves solving a system of algebraic equations that describe the relationship between the fluxes and the measured data, typically using specialized software packages.
Data Presentation: Quantitative Flux Maps
The primary output of an MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and are presented in tables for easy comparison between different experimental conditions.
Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line
| Reaction | Flux (relative to Glucose Uptake) |
| Glycolysis | |
| Glucose -> G6P | 100.0 |
| F6P -> F1,6BP | 95.2 |
| GAP -> 1,3BPG | 180.5 |
| PEP -> Pyruvate | 175.3 |
| Pyruvate -> Lactate | 85.1 |
| Pentose Phosphate Pathway | |
| G6P -> 6PGL | 15.7 |
| R5P -> GAP | 10.3 |
| TCA Cycle | |
| Pyruvate -> Acetyl-CoA | 40.2 |
| Acetyl-CoA + OAA -> Citrate | 88.9 |
| Isocitrate -> α-KG | 90.1 |
| α-KG -> Succinyl-CoA | 75.6 |
| Malate -> OAA | 85.4 |
| Anaplerosis/Cataplerosis | |
| Pyruvate -> OAA | 20.5 |
| Glutamine -> α-KG | 50.8 |
This table presents hypothetical but representative flux data for a cancer cell line, illustrating the high glycolytic rate (Warburg effect) and significant glutamine contribution to the TCA cycle.
Visualization of Metabolic Pathways and Workflows
Visualizing the complex networks of metabolic pathways is crucial for interpreting MFA results. The DOT language, used by the Graphviz software, is an excellent tool for generating clear and informative diagrams.
Central Carbon Metabolism pathways frequently analyzed by MFA.
Applications in Drug Development and Disease Research
MFA is a powerful tool for understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer.[4] By quantifying metabolic fluxes, researchers can identify metabolic pathways that are essential for disease progression and are therefore attractive targets for therapeutic intervention.[2] For example, MFA has been instrumental in elucidating the Warburg effect in cancer cells and the role of glutamine metabolism in fueling tumor growth.[5] Furthermore, MFA can be used to investigate the mechanism of action of drugs that target metabolic pathways and to identify mechanisms of drug resistance.
Conclusion
Metabolic Flux Analysis provides a quantitative and systems-level view of cellular metabolism that is unattainable with other 'omics' technologies. For researchers, scientists, and drug development professionals, ¹³C-MFA offers a robust framework for understanding the functional state of metabolic networks in both health and disease. While the experimental and computational aspects of MFA are demanding, the detailed and quantitative insights it provides into metabolic fluxes are invaluable for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Power of "Heavy" Hydrogen: An In-depth Technical Guide to Deuterated Compounds in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biomedical research and pharmaceutical development, the quest for novel therapeutic agents with improved safety and efficacy profiles is relentless. Among the innovative strategies that have gained significant traction is the use of deuterated compounds. These are molecules in which one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612). This seemingly subtle modification can have profound effects on a molecule's metabolic stability, pharmacokinetic profile, and even its therapeutic window. This technical guide provides a comprehensive overview of the core principles, experimental evaluation, and strategic application of deuterium in biomedical research, with a focus on drug discovery and development.
The Deuterium Kinetic Isotope Effect: A Fundamental Principle
The therapeutic advantages of deuterated compounds are primarily rooted in the deuterium kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[1] Consequently, cleavage of a C-D bond requires more energy and proceeds at a slower rate than the cleavage of a C-H bond.[2]
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[1] By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to several desirable outcomes, including:
-
Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life and increased overall drug exposure.[3]
-
Reduced Formation of Toxic Metabolites: By blocking a specific metabolic pathway, the formation of potentially toxic or reactive metabolites can be minimized.[4]
-
Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.[3]
-
More Consistent Pharmacokinetic Profiles: Reduced variability in drug metabolism among patients can lead to more predictable therapeutic outcomes.[5]
Applications of Deuterated Compounds in Biomedical Research
The application of deuterated compounds in biomedical research is multifaceted, extending from fundamental mechanistic studies to the development of novel therapeutics.
Drug Discovery and Development
The "deuterium switch" is a strategy where an existing drug is modified by replacing hydrogen with deuterium at key metabolic sites to create a new chemical entity with improved properties.[6] This approach has led to the successful development and approval of several deuterated drugs.
One of the most notable examples is Deutetrabenazine (Austedo®) , a deuterated version of tetrabenazine (B1681281) used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[4][7] Deuteration of the two methoxy (B1213986) groups in tetrabenazine significantly slows their O-demethylation, leading to a longer half-life of the active metabolites and allowing for a lower, less frequent dosing regimen with improved tolerability compared to its non-deuterated counterpart.[8]
Another example is the investigational drug AVP-786 , which contains a deuterated form of dextromethorphan (B48470).[9] Dextromethorphan is rapidly metabolized by CYP2D6.[10] By incorporating deuterium, the metabolic breakdown is slowed, which can enhance its therapeutic effects in treating conditions like agitation in Alzheimer's disease.[11]
Metabolic and Pharmacokinetic Studies
Deuterated compounds are invaluable tools for elucidating drug metabolism and pharmacokinetic (DMPK) pathways.[12] By using a deuterated version of a drug as a tracer, researchers can track its metabolic fate, identify metabolites, and quantify the contribution of different metabolic pathways.[12] This information is crucial for understanding a drug's disposition in the body and for predicting potential drug-drug interactions.
Quantitative Comparison of Deuterated and Non-Deuterated Drugs
The following tables summarize the pharmacokinetic data for some key deuterated drugs compared to their non-deuterated analogs, illustrating the significant impact of deuteration.
| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change | Reference(s) |
| Active Metabolites | α- and β-dihydrotetrabenazine (HTBZ) | d6-α- and d6-β-dihydrotetrabenazine (d6-HTBZ) | - | [1][13][14] |
| Half-life (t½) of active metabolites | ~2-5 hours | ~9-11 hours | ~2-4 | [1][13][14] |
| Peak Plasma Concentration (Cmax) | Higher | Lower | ~0.5-0.7 | [1][14] |
| Area Under the Curve (AUC) | Lower | Higher | ~1.6-2.0 | [1][14] |
| Dosing Frequency | 2-3 times daily | 2 times daily | Reduced | [8] |
Table 1: Pharmacokinetic Comparison of Tetrabenazine and Deutetrabenazine.
| Parameter | Dextromethorphan (with Quinidine) | AVP-786 (d6-Dextromethorphan with Quinidine) | Observation | Reference(s) |
| Metabolism | Rapidly metabolized by CYP2D6 | Slower metabolism by CYP2D6 | Deuteration reduces CYP2D6 metabolism | [11][15] |
| Bioavailability | Increased with quinidine (B1679956) inhibition | Further increased due to slower metabolism | Enhanced systemic exposure | [11][15] |
| Quinidine Dose | Higher dose required | Lower dose of quinidine needed | Reduced potential for quinidine-related side effects | [3] |
Table 2: Qualitative Pharmacokinetic Comparison of Dextromethorphan and AVP-786.
| Parameter | Ruxolitinib | CTP-543 (deuruxolitinib) | Observation | Reference(s) |
| Half-life (t½) | ~3 hours | ~3.3 hours | Similar | [16] |
| Exposure (AUC) | Dose-dependent | Increased exposure with increasing doses | Deuteration may lead to more favorable exposure profiles | [16] |
| Efficacy in Alopecia Areata | Effective | Significant hair regrowth in Phase 3 trials | A promising deuterated candidate | [17][18] |
Table 3: Comparison of Ruxolitinib and CTP-543 (Deuruxolitinib).
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and analysis of deuterated compounds.
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds can be achieved through various chemical methods.[19]
General Protocol for Deuteration using a Deuterated Reagent:
-
Selection of Deuterated Reagent: Choose a suitable deuterated reagent that can introduce deuterium at the desired position. Common reagents include deuterated sodium borohydride (B1222165) (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), and deuterated methyl iodide (CD₃I).[19]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the non-deuterated precursor in an appropriate anhydrous solvent.
-
Reagent Addition: Slowly add the deuterated reagent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction carefully (e.g., by adding D₂O or a saturated solution of ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the desired deuterated compound.
In Vitro Assessment of the Kinetic Isotope Effect
This protocol outlines a typical experiment to determine the KIE in vitro using human liver microsomes.
-
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Non-deuterated compound (test compound)
-
Deuterated compound (test compound analog)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare incubation mixtures containing human liver microsomes, the NADPH regenerating system, and either the non-deuterated or deuterated compound in phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent compound concentration versus time.
-
Determine the in vitro half-life (t₁/₂) for both the non-deuterated and deuterated compounds from the slope of the linear regression line.
-
Calculate the KIE as the ratio of the half-life of the deuterated compound to the half-life of the non-deuterated compound (KIE = t₁/₂(deuterated) / t₁/₂(non-deuterated)).
-
Analysis of Deuterated Compounds by NMR and LC-MS
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful technique to confirm the position and extent of deuteration.
-
Sample Preparation: Dissolve a small amount of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of a signal at a specific chemical shift compared to the spectrum of the non-deuterated compound confirms the replacement of a proton with a deuteron (B1233211) at that position.
-
²H NMR Analysis: Acquire a ²H (deuterium) NMR spectrum. The presence of a signal at a specific chemical shift confirms the incorporation of deuterium. The integration of the ²H signal can be used to quantify the degree of deuteration.[21]
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is essential for the quantitative analysis of deuterated compounds in biological matrices.[22]
-
Method Development: Develop a selective and sensitive LC-MS/MS method for the simultaneous quantification of the deuterated compound and its non-deuterated analog. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Sample Preparation: Extract the analytes from the biological matrix (e.g., plasma, urine) using protein precipitation, liquid-liquid extraction, or solid-phase extraction. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) for accurate quantification.[23]
-
Data Acquisition and Analysis: Inject the extracted samples into the LC-MS/MS system. Create a calibration curve using standards of known concentrations. Quantify the concentration of the deuterated and non-deuterated compounds in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to deuterated compounds.
Caption: A simplified workflow for the development of a deuterated drug.
Caption: Impact of deuteration on the metabolic pathway of tetrabenazine.
Caption: A typical workflow for the bioanalysis of a deuterated compound.
Conclusion
Deuterated compounds represent a powerful and versatile tool in the arsenal (B13267) of biomedical researchers and drug developers. By leveraging the deuterium kinetic isotope effect, it is possible to fine-tune the metabolic and pharmacokinetic properties of molecules, leading to the development of safer and more effective medicines. As our understanding of drug metabolism and synthetic chemistry continues to advance, the strategic application of deuterium is poised to play an increasingly important role in the future of medicine. This guide provides a foundational understanding of the principles, applications, and experimental considerations for working with these remarkable "heavy" molecules.
References
- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sjzsyj.com.cn [sjzsyj.com.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deutetrabenazine - Prescriber's Guide [cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avanir Pharmaceuticals, Inc. Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia [prnewswire.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzforum.org [alzforum.org]
- 16. Concert Pharma Presents CTP-543 Phase I Results At American Academy of Dermatology Annual Meeting - BioSpace [biospace.com]
- 17. medthority.com [medthority.com]
- 18. researchgate.net [researchgate.net]
- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 20. labinsights.nl [labinsights.nl]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. benchchem.com [benchchem.com]
The Core of Cellular Respiration: An In-depth Technical Guide to the Krebs Cycle Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Krebs cycle intermediates, their enzymatic transformations, and their emerging roles in cellular signaling. The information is curated for professionals in research and drug development who require a deep understanding of central carbon metabolism. This document presents quantitative data in structured tables, details experimental methodologies for key analyses, and visualizes complex pathways and workflows using the DOT language for Graphviz.
Introduction to the Krebs Cycle
The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of cellular metabolism.[1][2] Occurring within the mitochondrial matrix in eukaryotes, the cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[1][2] Acetyl-CoA, derived from these macronutrients, enters the cycle and is oxidized to carbon dioxide, generating reducing equivalents in the form of NADH and FADH2. These electron carriers are subsequently used in the electron transport chain to produce the bulk of cellular ATP through oxidative phosphorylation. Beyond its catabolic role in energy production, the Krebs cycle provides essential precursors for various biosynthetic pathways, including the synthesis of amino acids, nucleotides, and heme.
The Intermediates and Enzymes of the Krebs Cycle
The Krebs cycle consists of eight major steps, each catalyzed by a specific enzyme, involving a series of organic acid intermediates. The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180) and ends with the regeneration of oxaloacetate.
Quantitative Thermodynamic Data
The progression of the Krebs cycle is governed by the thermodynamic favorability of its constituent reactions. The standard Gibbs free energy change (ΔG°') for each step provides insight into the directionality and regulation of the cycle under standard conditions.
| Reaction # | Enzyme | ΔG°' (kJ/mol) |
| 1 | Citrate Synthase | -32.2 |
| 2 | Aconitase | +6.3 |
| 3 | Isocitrate Dehydrogenase | -20.9 |
| 4 | α-Ketoglutarate Dehydrogenase Complex | -33.5 |
| 5 | Succinyl-CoA Synthetase | -2.9 |
| 6 | Succinate Dehydrogenase | 0.0 |
| 7 | Fumarase | -3.8 |
| 8 | Malate Dehydrogenase | +29.7 |
Table 1: Standard Gibbs Free Energy Changes of the Krebs Cycle Reactions.[3] Note: The actual Gibbs free energy change (ΔG) under cellular conditions can vary depending on the concentrations of substrates and products.
Experimental Protocols for Studying Krebs Cycle Intermediates
The quantification of Krebs cycle intermediates and the measurement of enzyme activities are crucial for understanding metabolic status and flux. This section provides detailed methodologies for these analyses.
Quantification of Krebs Cycle Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Krebs cycle intermediates in biological samples.[4][5]
Protocol: Targeted LC-MS/MS Analysis of Krebs Cycle Intermediates in Cultured Cells [4][5][6]
-
Sample Preparation (Cell Extraction):
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification of each intermediate, with specific precursor and product ion transitions.
-
Include stable isotope-labeled internal standards for each analyte to ensure accurate quantification.
-
-
-
Data Analysis:
-
Integrate the peak areas for each intermediate and its corresponding internal standard.
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of each intermediate in the samples based on the standard curves.
-
Enzymatic Activity Assays
Spectrophotometric assays are commonly used to measure the activity of Krebs cycle enzymes by monitoring the change in absorbance of a substrate or product over time.
3.2.1. Citrate Synthase Activity Assay
-
Principle: The assay measures the rate of coenzyme A (CoA-SH) production, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.1), acetyl-CoA, DTNB, and the sample (cell or mitochondrial lysate).
-
Initiate the reaction by adding oxaloacetate.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
-
3.2.2. Isocitrate Dehydrogenase (NADP+) Activity Assay [7][8]
-
Principle: This assay measures the rate of NADPH production, which is monitored by the increase in absorbance at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), isocitrate, NADP+, and MgCl2.
-
Add the cell lysate to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
-
3.2.3. α-Ketoglutarate Dehydrogenase Activity Assay [1][9]
-
Principle: This assay measures the rate of NADH production by monitoring the increase in absorbance at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), α-ketoglutarate, coenzyme A, NAD+, and thiamine (B1217682) pyrophosphate.
-
Add the mitochondrial lysate to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
-
3.2.4. Succinate Dehydrogenase (Complex II) Activity Assay
-
Principle: The activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.2), succinate, and DCPIP.
-
Add the mitochondrial lysate to the reaction mixture.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.
-
3.2.5. Fumarase Activity Assay
-
Principle: The assay measures the conversion of L-malate to fumarate (B1241708) by monitoring the increase in absorbance at 240 nm, as fumarate has a characteristic absorbance at this wavelength.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.6) and L-malate.
-
Add the cell or mitochondrial lysate to the reaction mixture.
-
Monitor the increase in absorbance at 240 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of fumarate.
-
3.2.6. Malate Dehydrogenase Activity Assay
-
Principle: The activity is measured by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.5), oxaloacetate, and NADH.
-
Add the cell or mitochondrial lysate to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
-
Visualization of the Krebs Cycle and Related Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core Krebs cycle pathway and its connections to key signaling cascades.
Caption: The Krebs Cycle Pathway.
Signaling Roles of Krebs Cycle Intermediates
Beyond their metabolic functions, several Krebs cycle intermediates act as signaling molecules, influencing a variety of cellular processes.
4.1.1. Succinate Signaling via SUCNR1
Succinate can be transported out of the mitochondria and act as an extracellular signaling molecule by binding to the G protein-coupled receptor SUCNR1 (also known as GPR91). This signaling pathway is implicated in inflammation, angiogenesis, and metabolic regulation.[10][11][12][13][14]
Caption: Succinate Signaling Pathway via SUCNR1.
4.1.2. Citrate's Role in Regulating Fatty Acid Synthesis
When cellular energy levels are high, citrate is transported from the mitochondria to the cytosol, where it serves as a key regulator of fatty acid synthesis.[15][16][17][18] Cytosolic citrate allosterically activates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and also provides the acetyl-CoA precursor for this pathway.[15][16][17][18]
Caption: Citrate's role in fatty acid synthesis.
4.1.3. α-Ketoglutarate as a Co-substrate for Dioxygenases
α-Ketoglutarate is an essential co-substrate for a large family of Fe(II)-dependent dioxygenases, which are involved in various processes, including histone and DNA demethylation, collagen synthesis, and hypoxic response.[19][20][21][22][23] The activity of these enzymes is directly linked to the cellular concentration of α-ketoglutarate, thereby connecting metabolic status to epigenetic regulation and other cellular functions.[19][20][21][22][23]
Caption: α-Ketoglutarate as a dioxygenase co-substrate.
Conclusion
The intermediates of the Krebs cycle are not merely passive players in a metabolic pathway but are dynamic molecules with multifaceted roles in cellular energy homeostasis, biosynthesis, and signaling. A thorough understanding of their regulation, quantification, and broader physiological functions is paramount for researchers and professionals in the life sciences and drug development. The experimental protocols and visualizations provided in this guide offer a robust framework for further investigation into this central pillar of metabolism.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. Kreb's Citric Acid Cycle [biochem-vivek.tripod.com]
- 4. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. NADP-Isocitrate Dehydrogenase (NADP-IDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The role of citrate in the regulation of hepatic fatty acid synthesis by insulin and glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. med.libretexts.org [med.libretexts.org]
- 17. scispace.com [scispace.com]
- 18. portlandpress.com [portlandpress.com]
- 19. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fig. 9.10, [α-ketoglutarate (αKG) is a co-substrate...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 22. Biochemical and structural insights into an Fe(II)/α-ketoglutarate/O2 dependent dioxygenase, Kdo 3-hydroxylase (KdoO) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. grantome.com [grantome.com]
A Technical Guide to the Natural Abundance of Malic Acid Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of malic acid, a key intermediate in cellular metabolism. Understanding the stable isotope ratios of carbon (¹³C/¹²C), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O) in malic acid is crucial for a variety of scientific applications, including food authenticity verification, metabolic flux analysis, and paleoclimatic reconstruction. This document details the known isotopic variations, the analytical methodologies used for their determination, and the biochemical pathways that influence these isotopic signatures.
Natural Isotopic Abundance of Malic Acid
The natural abundance of stable isotopes in malic acid is not constant but varies depending on the photosynthetic pathway of the source organism (C3, C4, or CAM), environmental conditions, and subsequent metabolic processing. Isotopic compositions are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.
Carbon Isotopes (δ¹³C)
The carbon isotopic composition of malic acid is primarily influenced by the carbon fixation pathway of the plant it originates from. C3 plants, which are the most common, exhibit more negative δ¹³C values, while C4 and CAM plants have less negative (more enriched) values.
Table 1: Natural Abundance of Carbon Isotopes (δ¹³C) in Malic Acid from Various Sources
| Source Organism/Product | Plant Photosynthetic Pathway | δ¹³C Value (‰) | Reference |
| Meadow Plants (various species, autumn) | C3 | -28.7 to -23.9 | [1] |
| Meadow Plants (various species, spring) | C3 | -29.5 to -26.0 | [1] |
| Japanese Apricot Liqueur (from fruit) | C3 | -22.3 to -19.7 | [2] |
| Lemon and Lime Juices (organic acid fraction) | C3 | -25.40 ± 1.62 | [3] |
Note: The δ¹³C values for lemon and lime juices represent the total organic acid fraction, which is predominantly citric acid but includes malic acid.
Hydrogen (δ²H) and Oxygen (δ¹⁸O) Isotopes
Direct measurements of δ²H and δ¹⁸O in malic acid are scarce in scientific literature. This is largely due to the analytical challenges posed by the exchange of hydrogen and oxygen atoms in the carboxyl and hydroxyl functional groups of the molecule with surrounding water, which can alter the original isotopic signature.
The isotopic composition of these elements in malic acid is fundamentally derived from the plant's source water (precipitation, groundwater) and is influenced by isotopic fractionation during transpiration and metabolic synthesis. Leaf water, the immediate source for biosynthesis, becomes enriched in ²H and ¹⁸O compared to xylem water due to evaporation. However, biochemical reactions during the formation of malic acid introduce further isotopic fractionation. For instance, the synthesis of carbohydrates, precursors to organic acids, involves multiple enzymatic steps where hydrogen and oxygen from water are incorporated, each with a specific isotopic fractionation factor.[4]
While specific data for malic acid is lacking, studies on bulk organic matter and other compounds like cellulose (B213188) show that the δ²H and δ¹⁸O values of synthesized molecules are related to the isotopic composition of the source water but are not identical due to these complex metabolic fractionations.[4] Future research employing advanced techniques like compound-specific isotope analysis (CSIA) with derivatization to protect exchangeable protons is needed to build a database of δ²H and δ¹⁸O values for malic acid.
Experimental Protocols
The determination of stable isotope ratios in malic acid requires sophisticated analytical techniques, primarily Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS). The following protocol is a composite methodology based on established practices for the analysis of organic acids in biological matrices.[1][3]
Sample Preparation and Extraction
The goal of sample preparation is to isolate malic acid from the complex sample matrix (e.g., fruit tissue, plant leaves) without inducing isotopic fractionation.
-
Homogenization: Freeze the fresh sample material (e.g., 5-10 grams of fruit pulp or leaf tissue) in liquid nitrogen and grind it to a fine, homogeneous powder using a mortar and pestle or a cryogenic mill.
-
Extraction: Transfer the powdered sample to a centrifuge tube with a suitable extraction solvent, such as a solution of 80% methanol. Vortex the mixture thoroughly and sonicate for 15-20 minutes to ensure complete extraction of organic acids.
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris. Carefully collect the supernatant.
-
Purification (Ion Exchange Chromatography):
-
Acidify the supernatant to a pH of approximately 2.5 with 0.1 M HCl.[1]
-
Pass the acidified extract through a cation exchange resin column (e.g., Dowex 50W-X8) to remove amino acids and other cationic compounds.[1]
-
Elute the organic acids and sugars from the column with deionized water or a weak acid.
-
The eluate can be further purified using an anion exchange column to specifically isolate the organic acid fraction, if necessary.
-
LC-IRMS Analysis for δ¹³C
-
Chromatographic Separation (HPLC):
-
Column: Utilize a column specifically designed for organic acid analysis, such as a Restek Allure Organic Acids column (5 µm, 4.6 x 300 mm).[1]
-
Mobile Phase: An isocratic mobile phase of 0.1 M potassium dihydrogen phosphate (B84403) (KH₂PO₄) adjusted to pH 3.0 is commonly used.[1]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[1]
-
Temperature: Maintain the column at a constant temperature, for example, 25°C, to ensure reproducible retention times.[1]
-
-
Oxidation Interface:
-
The eluent from the HPLC is continuously mixed with an oxidizing agent, typically sodium persulfate (Na₂S₂O₈), and phosphoric acid (H₃PO₄).[1]
-
This mixture flows through a high-temperature reactor (e.g., 99.9°C) where the malic acid is quantitatively oxidized to CO₂ gas.
-
-
Gas Purification and Analysis (IRMS):
-
The resulting CO₂ is separated from the aqueous phase using a gas-permeable membrane.
-
The CO₂ gas is then passed through a drying system (e.g., a Nafion membrane) to remove any water vapor.
-
The purified CO₂ is introduced into the ion source of the isotope ratio mass spectrometer, which measures the relative abundance of the masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O) to determine the δ¹³C value.
-
-
Calibration: The system is calibrated using certified reference materials of known isotopic composition, such as L-malic acid standards calibrated against international standards like Vienna Pee Dee Belemnite (VPDB).
Considerations for δ²H and δ¹⁸O Analysis
Compound-specific analysis of δ²H and δ¹⁸O for non-volatile, polar compounds like malic acid is more challenging.
-
For δ²H: Derivatization is often required to replace the exchangeable hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups with a non-exchangeable group. This ensures that the measured δ²H value reflects the non-exchangeable C-H bonds, which carry the original biosynthetic isotopic signature.
-
For δ¹⁸O: Analysis can be performed using high-temperature pyrolysis (TC/EA-IRMS), where the sample is converted to CO gas. However, separating malic acid from the sample matrix and analyzing it without isotopic alteration during preparation remains a significant challenge.
Biochemical Pathways and Isotopic Fractionation
The isotopic signature of malic acid is a direct result of the metabolic pathways involved in its synthesis. The primary routes of malic acid production in plants and microorganisms are the Tricarboxylic Acid (TCA) cycle and the glyoxylate (B1226380) cycle.
Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a central metabolic hub in most organisms. Malate is a key intermediate in this cycle. Carbon enters the cycle primarily as acetyl-CoA, which can be derived from glycolysis (from C3 or C4 photosynthesis) or fatty acid oxidation. The isotopic composition of the precursor acetyl-CoA will directly influence the δ¹³C value of the resulting malic acid.
Anaplerotic Reactions and the Glyoxylate Cycle
Anaplerotic ("filling up") reactions replenish TCA cycle intermediates that are withdrawn for biosynthesis. One key anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, a direct precursor of malate. This reaction fixes CO₂, and the isotopic composition of this CO₂ can significantly impact the δ¹³C of malate. In plants and some microorganisms, the glyoxylate cycle provides a pathway to synthesize C4 compounds, like malate, from two-carbon units (acetyl-CoA). This is particularly important during the germination of oil-rich seeds.
Conclusion and Future Directions
The study of the natural abundance of malic acid isotopes provides valuable insights into plant physiology, food authenticity, and metabolic processes. While δ¹³C analysis of malic acid is relatively well-established, there is a clear need for further research into the δ²H and δ¹⁸O isotopic systems of this and other organic acids. The development of robust analytical protocols for these isotopes will open new avenues for research, including more detailed tracing of water and carbon through metabolic networks and enhanced capabilities for verifying the origin and authenticity of natural products. For professionals in drug development, understanding the baseline isotopic abundances and metabolic fractionations is critical for interpreting data from stable isotope tracer studies, which are increasingly used to elucidate drug mechanisms and metabolic liabilities.
References
Methodological & Application
Application Notes & Protocols: (S)-Malic acid-d3 as a Metabolic Tracer
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism and biosynthesis. Stable isotope-labeled (S)-Malic acid-d3 serves as a powerful metabolic tracer to investigate the dynamics of the TCA cycle and related pathways. By introducing this compound into biological systems and tracking the incorporation of deuterium (B1214612) into downstream metabolites using mass spectrometry, researchers can elucidate metabolic fluxes, identify pathway bottlenecks, and understand the metabolic reprogramming in various physiological and pathological states. These application notes provide detailed protocols for the use of this compound as a metabolic tracer in cell culture experiments.
Key Applications
-
TCA Cycle Flux Analysis: Quantify the rate of malate (B86768) conversion to other TCA cycle intermediates, providing insights into mitochondrial respiration and energy production.
-
Gluconeogenesis Studies: Trace the contribution of malate to the synthesis of glucose and other gluconeogenic precursors.
-
Anaplerotic and Cataplerotic Fluxes: Investigate the replenishment (anaplerosis) and removal (cataplerosis) of TCA cycle intermediates, which are crucial for maintaining metabolic homeostasis and supporting biosynthesis.
-
Metabolic Reprogramming in Disease: Study alterations in malate metabolism in diseases such as cancer, where metabolic pathways are often rewired to support rapid proliferation.
Metabolic Pathway of (S)-Malic Acid
(S)-Malic acid is primarily metabolized within the mitochondria as part of the TCA cycle. It can be reversibly converted to oxaloacetate by malate dehydrogenase, or oxidatively decarboxylated to pyruvate (B1213749) by malic enzyme. The deuterium label from this compound can be traced through these reactions into subsequent metabolites.
Caption: Metabolic pathways of this compound.
Experimental Workflow
A typical stable isotope tracing experiment using this compound involves several key steps, from cell culture and tracer administration to sample analysis and data interpretation.
Caption: General workflow for stable isotope tracing.
Quantitative Data Presentation
The following table presents representative data from a hypothetical experiment tracing the metabolism of this compound in a cancer cell line. Data is presented as the percentage of the metabolite pool containing deuterium isotopes (M+1, M+2, etc.).
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Malic Acid | 15.2 | 3.1 | 5.5 | 76.2 |
| Fumaric Acid | 75.8 | 12.5 | 11.7 | 0.0 |
| Citric Acid | 68.4 | 18.9 | 12.7 | 0.0 |
| Aspartic Acid | 72.1 | 15.3 | 12.6 | 0.0 |
| Glutamic Acid | 85.3 | 9.8 | 4.9 | 0.0 |
| Pyruvic Acid | 65.7 | 5.1 | 8.2 | 21.0 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Labeling
-
Cell Seeding: Seed cells (e.g., HeLa cells) in 6-well plates at a density of 1 x 10^6 cells per well in their standard growth medium and incubate overnight.
-
Tracer Medium Preparation: Prepare fresh growth medium containing a final concentration of 1 mM this compound. The unlabeled malic acid concentration in the base medium should be considered.
-
Tracer Incubation: Aspirate the standard growth medium from the wells and replace it with the this compound containing medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
Protocol 2: Metabolite Extraction
-
Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl solution. Immediately add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well to quench metabolic activity.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent, such as 50% methanol in water. Vortex and centrifuge to remove any insoluble debris.
-
LC Separation:
-
Column: Use a HILIC or reversed-phase C18 column suitable for polar metabolite separation.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high to low organic solvent for HILIC, or low to high for reversed-phase, should be optimized to achieve good separation of TCA cycle intermediates.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and isotopologue distribution analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.
-
Scan Mode: Perform full scan analysis to detect all isotopologues of the target metabolites.
-
Data Acquisition: Acquire data in a mass range that covers the expected m/z of the unlabeled and labeled metabolites. For malic acid (unlabeled MW = 134.09 g/mol ), the [M-H]- ion is at m/z 133.014. For this compound, the [M-H]- ion will be at m/z 136.033.
-
Protocol 4: Data Analysis
-
Peak Identification and Integration: Use appropriate software to identify and integrate the peaks corresponding to the different isotopologues of each metabolite based on their accurate mass and retention time.
-
Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes (e.g., ¹³C).
-
Isotopic Enrichment Calculation: Calculate the percentage of each isotopologue for every metabolite at each time point.
-
Metabolic Flux Analysis: Utilize metabolic flux analysis software (e.g., INCA, Metran) to model the metabolic network and calculate flux rates from the corrected isotopologue distribution data. This step often requires a detailed metabolic model of the system under study.
Application Note and Protocol: Quantification of (S)-Malic Acid in Biological Matrices using (S)-Malic acid-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Malic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway essential for cellular energy production. The accurate quantification of (S)-malic acid in biological matrices is crucial for studying metabolic disorders, drug development, and understanding cellular physiology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of small molecules like malic acid. The use of a stable isotope-labeled internal standard, such as (S)-Malic acid-d3, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations during sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the results.[1]
This document provides a detailed application note and protocol for the quantification of (S)-malic acid in biological samples using this compound as an internal standard with LC-MS/MS.
Physicochemical Properties of (S)-Malic Acid
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value |
| Chemical Name | (2S)-2-hydroxybutanedioic acid |
| Molecular Formula | C4H6O5 |
| Monoisotopic Mass | 134.0215 g/mol |
| This compound Formula | C4H3D3O5 |
| This compound Monoisotopic Mass | 137.0402 g/mol |
| pKa | pKa1 = 3.40, pKa2 = 5.11 |
Experimental Protocols
Materials and Reagents
-
(S)-Malic acid certified standard (≥99%)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade formic acid
-
Trichloroacetic acid (TCA)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standards and Solutions
-
(S)-Malic Acid Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of (S)-malic acid and dissolve it in 1.0 mL of LC-MS grade water. Vortex until fully dissolved. Store at -20°C.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of LC-MS grade water. Vortex until fully dissolved. Store at -20°C.
-
Working Solutions:
-
Prepare a series of working solutions for the calibration curve by serially diluting the (S)-malic acid stock solution with 50:50 acetonitrile:water.
-
Prepare a working solution of this compound at a concentration of 10 µg/mL by diluting the IS stock solution with 50:50 acetonitrile:water.
-
Sample Preparation (Protein Precipitation from Plasma)
-
Thaw plasma samples on ice.
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound working solution and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for the quantification of (S)-malic acid.
LC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization for different LC-MS/MS systems.
Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent[2] |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7.1-10 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-Malic acid | 133.0 | 115.0 | 10 |
| This compound (IS) | 136.0 | 118.0 | 10 |
Note: The product ion at m/z 115.0 for malic acid corresponds to the loss of a water molecule [M-H-H₂O]⁻.[3]
Data Presentation
The following tables represent illustrative data to demonstrate the expected performance of the method.
Table 1: Calibration Curve for (S)-Malic Acid
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 5 | 0.025 ± 0.002 | 102.3 |
| 10 | 0.051 ± 0.004 | 101.5 |
| 50 | 0.248 ± 0.015 | 99.2 |
| 100 | 0.505 ± 0.025 | 101.0 |
| 500 | 2.510 ± 0.120 | 100.4 |
| 1000 | 5.025 ± 0.250 | 100.5 |
| 2000 | 9.980 ± 0.490 | 99.8 |
| Linearity: The calibration curve was linear over the range of 5-2000 ng/mL with a correlation coefficient (r²) of >0.999. |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 5 | 8.5 | 11.2 | 103.1 |
| Low | 15 | 6.2 | 8.9 | 98.7 |
| Medium | 150 | 4.5 | 6.8 | 101.3 |
| High | 1500 | 3.8 | 5.5 | 99.5 |
| LLOQ: Lower Limit of Quantification |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 15 | 95.8 | 98.2 |
| High | 1500 | 97.2 | 99.1 |
| The high recovery and minimal matrix effect demonstrate the effectiveness of the sample preparation method and the utility of the deuterated internal standard. Recoveries of >95% are considered excellent.[2] |
Conclusion
The presented application note and protocol describe a robust, sensitive, and reliable LC-MS/MS method for the quantification of (S)-malic acid in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1] This method is suitable for various research and development applications, including metabolomics studies and pharmacokinetic analysis.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Malic acid-d3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Malic acid-d3 is the deuterated form of (S)-Malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. In cell culture applications, this compound serves as a stable isotope tracer for metabolic flux analysis, allowing researchers to track the metabolic fate of malate (B86768) and elucidate the dynamics of central carbon metabolism. Its use is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis. Additionally, understanding the cellular effects of malic acid, including potential cytotoxicity and influence on signaling pathways, is crucial for its application in drug development and cellular biology.
These application notes provide detailed protocols for the use of this compound in cell culture for metabolic flux analysis and for assessing the cytotoxic effects of malic acid.
Application 1: Metabolic Flux Analysis of the Krebs Cycle
This protocol describes the use of this compound to trace its entry and conversion within the Krebs cycle in cultured mammalian cells. By monitoring the incorporation of deuterium (B1214612) into downstream metabolites using liquid chromatography-mass spectrometry (LC-MS), the activity of this central metabolic pathway can be quantified.
Experimental Protocol: Metabolic Labeling with this compound
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., PBS). A typical stock concentration is 100 mM.
-
Filter-sterilize the stock solution using a 0.22 µm filter before use.[1]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
2. Cell Culture and Labeling:
-
Seed mammalian cells (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Prepare labeling medium by supplementing the standard growth medium with this compound to a final concentration in the range of 1-10 mM. The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state for the Krebs cycle intermediates. This is typically in the range of 2 to 12 hours. A time-course experiment is recommended to determine the optimal labeling time.
3. Metabolite Extraction:
-
To quench metabolic activity rapidly, place the culture dish on dry ice.
-
Aspirate the labeling medium.
-
Wash the cells quickly with ice-cold 0.9% NaCl or PBS to remove any residual extracellular labeled malate.
-
Add 1 mL of ice-cold 80% methanol (B129727) (-80°C) per well of a 6-well plate to lyse the cells and precipitate proteins.
-
Use a cell scraper to scrape the cells into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes.
-
Centrifuge the samples at >16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the extracted metabolites to a new tube for LC-MS analysis.
4. Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a solvent suitable for your LC-MS method (e.g., 50:50 acetonitrile:water).
-
It is recommended to include stable isotope-labeled internal standards in the reconstitution solvent to control for variations in sample handling and instrument response.
Data Presentation: Isotopic Enrichment in Krebs Cycle Intermediates
The following table presents hypothetical, yet representative, quantitative data from a metabolic flux analysis experiment using this compound. The data illustrates the expected isotopic enrichment in key Krebs cycle metabolites after a 6-hour incubation period.
| Metabolite | Mass Isotopologue | Isotopic Enrichment (%) |
| Malate | M+3 | 95.2 ± 2.1 |
| Fumarate | M+3 | 88.5 ± 3.4 |
| Succinate | M+3 | 75.1 ± 4.5 |
| Citrate/Isocitrate | M+3 | 62.8 ± 5.2 |
| α-Ketoglutarate | M+3 | 55.3 ± 4.8 |
| Glutamate | M+3 | 51.9 ± 4.1 |
Data are presented as mean ± standard deviation (n=3). Isotopic enrichment is corrected for natural abundance.
Visualization of Experimental Workflow and Metabolic Pathway
Application 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effects of (S)-Malic acid on cultured mammalian cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell viability by assessing the metabolic activity of mitochondria.
Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Seed cells (e.g., U87-MG glioblastoma cells or HDFa human dermal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Treatment with Malic Acid:
-
Prepare a series of dilutions of (S)-Malic acid in complete growth medium. A suggested concentration range is from 3.12 µg/mL to 400 µg/mL.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of malic acid. Include untreated control wells with fresh medium only.
-
Incubate the cells for another 24 hours.
3. MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of malic acid to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Malic Acid
The following table summarizes the cytotoxic effects of malic acid on glioblastoma (U87-MG) and human fibroblast (HDFa) cell lines after 24 hours of exposure, as determined by an MTT assay.
| Cell Line | Malic Acid Concentration (µg/mL) | Cell Viability (%) |
| U87-MG | 0 (Control) | 100.0 ± 5.0 |
| 12.5 | 85.2 ± 4.1 | |
| 25 | 68.7 ± 3.5 | |
| 50 | 51.3 ± 2.8 | |
| 100 | 35.9 ± 2.1 | |
| 200 | 22.4 ± 1.8 | |
| 400 | 15.1 ± 1.2 | |
| HDFa | 0 (Control) | 100.0 ± 4.5 |
| 50 | 98.2 ± 3.9 | |
| 100 | 82.5 ± 4.3 | |
| 200 | 65.1 ± 3.7 | |
| 400 | 48.9 ± 3.1 |
Data are presented as mean ± standard deviation (n=3).
Visualization of Malic Acid-Induced Signaling Pathway
Malic acid has been shown to induce apoptosis and cell cycle arrest in certain cell types. The following diagram illustrates a proposed signaling pathway for malic acid-induced apoptosis.
Conclusion
This compound is a versatile tool for investigating cellular metabolism, particularly the dynamics of the Krebs cycle. The provided protocols for metabolic flux analysis and cytotoxicity assessment offer a framework for researchers to incorporate this stable isotope tracer into their cell culture experiments. The ability to trace metabolic pathways and assess cellular responses provides valuable insights for basic research and drug development. It is recommended to optimize the experimental conditions, such as tracer concentration and incubation time, for each specific cell line and research question.
References
Application Notes and Protocols for (S)-Malic acid-d3 in In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Malic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production and a source of precursors for biosynthesis.[1][2][3] Stable isotope-labeled (S)-Malic acid-d3 serves as a powerful tracer for in vivo metabolic studies, enabling researchers to track the metabolic fate of malate (B86768) and quantify fluxes through the TCA cycle and related pathways.[4] This document provides detailed application notes and protocols for the use of this compound in preclinical research, aiding in the investigation of metabolic reprogramming in various disease states and the evaluation of therapeutic interventions.
This compound is a non-radioactive, stable isotope-labeled compound that can be administered to animal models to trace its incorporation into downstream metabolites.[4] By using mass spectrometry, the deuterium (B1214612) label can be detected and quantified in various molecules, providing a dynamic view of metabolic pathways. This approach offers significant advantages over traditional methods by allowing for the direct measurement of metabolic fluxes in a physiological context.
Applications
-
TCA Cycle Flux Analysis: Quantify the rate of the TCA cycle in different tissues and disease models.
-
Gluconeogenesis Studies: Trace the contribution of malate to glucose production.
-
Anaplerosis and Cataplerosis: Investigate the entry and exit of metabolites from the TCA cycle.
-
Drug Efficacy and Target Engagement: Assess the impact of therapeutic compounds on central carbon metabolism.
-
Disease Pathophysiology: Elucidate metabolic dysregulation in diseases such as cancer, diabetes, and neurodegenerative disorders.
Data Presentation
Table 1: Example Isotopic Enrichment of TCA Cycle Intermediates Following this compound Administration in a Mouse Model
| Metabolite | Tissue | Isotopic Enrichment (M+3, %) - Control | Isotopic Enrichment (M+3, %) - Treatment |
| Fumarate | Liver | 15.2 ± 2.1 | 10.8 ± 1.5 |
| Aspartate | Liver | 12.5 ± 1.8 | 8.9 ± 1.2 |
| Citrate | Liver | 8.7 ± 1.1 | 5.4 ± 0.9 |
| Glutamate | Liver | 7.9 ± 1.0 | 4.9 ± 0.8 |
| Fumarate | Tumor | 25.6 ± 3.5 | 18.2 ± 2.4 |
| Aspartate | Tumor | 22.1 ± 2.9 | 15.5 ± 2.1 |
| Citrate | Tumor | 14.3 ± 1.9 | 9.8 ± 1.3 |
| Glutamate | Tumor | 12.8 ± 1.7 | 8.9 ± 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.
Table 2: Recommended Dosage and Administration Routes for this compound in Mice
| Administration Route | Dosage Range (mg/kg) | Vehicle | Notes |
| Intraperitoneal (IP) Injection | 100 - 500 | Saline | Bolus administration for acute studies. |
| Intravenous (IV) Infusion | 50 - 200 (bolus) followed by 50 - 200 (mg/kg/hr) | Saline | To achieve and maintain isotopic steady state. |
| Oral Gavage | 200 - 1000 | Water | To study first-pass metabolism. |
Experimental Protocols
In Vivo Administration of this compound
This protocol describes the administration of this compound to mice via intraperitoneal injection.
Materials:
-
This compound
-
Sterile saline solution
-
Animal balance
-
Syringes and needles
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., 20 mg/mL). Ensure complete dissolution.
-
Animal Handling: Acclimatize animals to the experimental conditions to minimize stress.
-
Dosage Calculation: Weigh each animal to accurately calculate the required injection volume based on the desired dosage (e.g., 200 mg/kg).
-
Administration: Administer the this compound solution via intraperitoneal injection.
-
Time Course: Collect tissues at various time points post-injection (e.g., 30, 60, 120 minutes) to determine the kinetics of tracer incorporation.
Tissue Collection and Metabolite Extraction
This protocol outlines the procedure for collecting and extracting metabolites from tissues for subsequent analysis.
Materials:
-
Liquid nitrogen
-
Pre-chilled homogenization tubes with ceramic beads
-
80% Methanol (pre-chilled to -80°C)
-
Chloroform (B151607) (pre-chilled to -20°C)
-
Water (LC-MS grade)
-
Centrifuge
Procedure:
-
Tissue Harvesting: At the designated time point, euthanize the animal according to approved institutional protocols. Immediately excise the tissues of interest and flash-freeze them in liquid nitrogen to quench metabolic activity.[5]
-
Sample Homogenization: Place the frozen tissue in a pre-chilled homogenization tube. Add 1 mL of cold 80% methanol. Homogenize using a bead beater or other appropriate homogenizer.
-
Phase Separation: Add 1 mL of cold chloroform and 0.5 mL of cold water to the homogenate. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. This will separate the sample into three phases: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein pellet.[5]
-
Metabolite Collection: Carefully collect the upper aqueous phase into a new microcentrifuge tube.
-
Drying: Dry the aqueous extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or a buffer compatible with your analytical method.
LC-MS/MS Analysis for Deuterated Metabolites
This protocol provides a general framework for the analysis of deuterated TCA cycle intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
Appropriate chromatography column (e.g., C18 or mixed-mode)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Standards for TCA cycle intermediates (labeled and unlabeled)
Procedure:
-
Chromatographic Separation: Inject the reconstituted sample onto the LC system. Separate the metabolites using a suitable gradient of mobile phases. The choice of column and gradient will depend on the specific metabolites of interest.[6][7][8]
-
Mass Spectrometry Analysis: Analyze the eluting compounds using a mass spectrometer operating in negative ion mode.
-
MRM Method: Develop a Multiple Reaction Monitoring (MRM) method to detect and quantify the parent and fragment ions of both the unlabeled (M+0) and deuterated (M+3) forms of malate and other TCA cycle intermediates.
-
Data Analysis: Integrate the peak areas for each isotopologue. Calculate the isotopic enrichment by determining the ratio of the labeled form to the total pool of the metabolite (labeled + unlabeled).
Visualizations
Caption: Metabolic fate of this compound in the TCA cycle and related pathways.
Caption: Experimental workflow for in vivo metabolic studies using this compound.
Caption: Logical relationship of tracer to metabolic flux information.
References
- 1. Determiners of cell fates: the tricarboxylic acid cycle versus the citrate-malate shuttle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricarboxylic acid cycle (TCA) metabolites - BEVITAL AS [bevital.no]
- 3. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. southalabama.edu [southalabama.edu]
- 6. lcms.cz [lcms.cz]
- 7. jbcgenetics.com [jbcgenetics.com]
- 8. mdpi.com [mdpi.com]
Application Notes: Quantification of Malic Acid in Tissue Samples using (S)-Malic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid is a dicarboxylic acid that plays a central role in cellular metabolism, most notably as an intermediate in the citric acid (TCA or Krebs) cycle.[1][2] The accurate quantification of malic acid in tissue samples is critical for understanding metabolic pathways, investigating disease states, and in drug development for assessing metabolic perturbations.[3][4] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the precise quantification of metabolites in complex biological matrices.[4][5][6] This application note provides a detailed protocol for the quantification of malic acid in tissue samples using (S)-Malic acid-d3 as an internal standard.
This compound is a deuterated form of the naturally occurring L-malic acid and serves as an ideal internal standard for this analysis.[7] Its chemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous malic acid by the mass spectrometer, enabling accurate correction for matrix effects and variations in extraction efficiency.
Quantitative Data Summary
The following table summarizes representative concentrations of malic acid found in various biological tissues. These values can vary significantly based on the organism, tissue type, and physiological state.
| Tissue Type | Organism | Malic Acid Concentration | Reference |
| Strawberry Fruit | Fragaria × ananassa | 3-7 mg/g fresh weight | [8] |
| Tomato Roots | Solanum lycopersicum | Approx. 1-4 µmol/g fresh weight | [9] |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
L-Malic Acid (Analytical Standard)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile (B52724)
-
LC-MS Grade Methanol
-
Formic Acid
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
2 mL microcentrifuge tubes
-
Homogenizer (e.g., bead beater, ultrasonic disruptor)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation and Extraction
Proper sample handling and extraction are critical for accurate quantification. Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to quench metabolic activity.
Protocol for Metabolite Extraction from Tissue:
-
Weighing: On dry ice, weigh approximately 20-50 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads. Record the exact weight.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The amount should be comparable to the expected endogenous malic acid concentration.
-
Homogenization and Extraction:
-
Add 1 mL of ice-cold 80% methanol/water (v/v) to each tube.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until the tissue is completely disrupted.
-
Vortex the samples for 1 minute.
-
-
Protein Precipitation:
-
Incubate the samples on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). Vortex thoroughly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Analysis: Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
-
LC Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of malic acid from other isomers and matrix components.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS Detection: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Malic Acid: Precursor ion (m/z) 133.0 -> Product ion (m/z) 115.0[10]
-
This compound: Precursor ion (m/z) 136.0 -> Product ion (m/z) 118.0 (predicted)
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for both the endogenous malic acid and the this compound internal standard.
-
Standard Curve: Prepare a standard curve by plotting the ratio of the malic acid peak area to the this compound peak area against the known concentration of the malic acid standards.
-
Quantification: Determine the concentration of malic acid in the tissue samples by interpolating their peak area ratios on the standard curve. The final concentration should be normalized to the initial tissue weight.
Visualizations
Experimental Workflow
Caption: Experimental workflow for malic acid quantification.
Malic Acid in the Krebs (TCA) Cycle
Caption: Role of malic acid in the Krebs cycle.
References
- 1. microbenotes.com [microbenotes.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel malic acid-enhanced method for the analysis of 5-methyl-2′-deoxycytidine, 5-hydroxymethyl-2′-deoxycytidine, 5-methylcytidine and 5-hydroxymethylcytidine in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound (±)-Malic acid (FDB012047) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Note: Quantitative Analysis of Malic Acid in Biological Samples Using a Deuterated Internal Standard
Introduction
Malic acid, a dicarboxylic acid, is a key intermediate in the citric acid cycle (Krebs cycle) and plays a vital role in cellular energy metabolism. Accurate quantification of malic acid in biological matrices is crucial for metabolic research, disease biomarker discovery, and in the development of therapeutics targeting metabolic pathways. The use of a stable isotope-labeled internal standard, such as deuterated malic acid, is the gold standard for precise and accurate quantification by mass spectrometry.[1] This method, known as isotope dilution mass spectrometry, corrects for variations that can occur during sample preparation, extraction, and analysis, ensuring high accuracy and precision.[1][2]
This application note provides a detailed protocol for the sample preparation and analysis of malic acid in biological samples using a deuterated internal standard (Malic acid-d3) for Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of malic acid using a deuterated internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Value Range | Analytical Technique | Reference |
| Linearity Range | 0.05 - 25 µg/mL | LC-MS/MS | [3][4] |
| Linearity (R²) | > 0.995 | LC-MS/MS, GC-MS | [3][5] |
| Limit of Detection (LOD) | 0.1 - 0.5 ng | LC-MS/MS, GC-MS | [3][5] |
| Limit of Quantification (LOQ) | 0.06 - 1 µM | LC-MS/MS | [4] |
| Recovery | 90 - 110% | LC-MS/MS, HPLC | [6][7] |
| Intraday Precision (%RSD) | < 10% | LC-MS/MS | [4] |
| Interday Precision (%RSD) | < 15% | LC-MS/MS | [4] |
Experimental Workflows
General Experimental Workflow
The overall workflow for the quantitative analysis of malic acid using a deuterated standard is depicted below.
Caption: General workflow for malic acid analysis.
Detailed Sample Preparation Workflow
The following diagram outlines the detailed steps for preparing biological samples for malic acid analysis.
Caption: Detailed sample preparation workflow.
Experimental Protocols
Materials and Reagents
-
Malic Acid standard
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Water (LC-MS grade)
-
Phosphate buffered saline (PBS), ice-cold
-
For GC-MS: Derivatization reagent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA)[5]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
Sample Preparation Protocol
This protocol is a general guideline and may require optimization for specific biological matrices.
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, tissue) and store them at -80°C until analysis to minimize metabolic activity.
-
Sample Homogenization (for tissue samples):
-
Thaw the tissue sample on ice.
-
Weigh a small piece of tissue (e.g., 20-50 mg) and place it in a pre-chilled microcentrifuge tube.
-
Add ice-cold PBS at a ratio of 1:3 (w/v) (e.g., 150 µL of PBS for 50 mg of tissue).
-
Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.
-
-
Internal Standard Spiking:
-
To 50 µL of plasma, serum, or tissue homogenate, add a known amount of deuterated malic acid internal standard solution (e.g., 10 µL of a 10 µg/mL solution). The final concentration of the internal standard should be within the linear range of the calibration curve.
-
-
Protein Precipitation and Extraction:
-
Add 4 volumes of ice-cold extraction solvent (e.g., 200 µL of 80% methanol) to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Incubation and Centrifugation:
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted malic acid and internal standard without disturbing the pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.
-
For LC-MS analysis: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex and centrifuge briefly before transferring to an autosampler vial.
-
For GC-MS analysis: Proceed with the derivatization protocol.
-
Derivatization Protocol for GC-MS Analysis
For GC-MS analysis, the carboxyl and hydroxyl groups of malic acid need to be derivatized to increase volatility.[10][11]
-
To the dried extract, add 50 µL of a derivatization reagent such as MTBSTFA.
-
Add 50 µL of a suitable solvent like acetonitrile or pyridine.
-
Vortex the mixture and incubate at a specific temperature and time as optimized for the derivatization reaction (e.g., 60-130°C for 30-90 minutes).[5]
-
Cool the sample to room temperature before GC-MS injection.
Instrumental Analysis
LC-MS/MS Method
-
Column: A reversed-phase C18 column or a mixed-mode column suitable for polar analytes is recommended.[12]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient: A suitable gradient from low to high organic phase should be optimized to achieve good separation of malic acid from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both malic acid and deuterated malic acid. For malic acid, a common transition is m/z 133 -> 115 [M-H-H₂O]⁻.[6]
GC-MS Method
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient should be optimized to ensure good separation of the derivatized malic acid.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
Conclusion
This application note provides a comprehensive and detailed protocol for the sample preparation and analysis of malic acid in biological samples using a deuterated internal standard. The use of an isotope-labeled internal standard is critical for achieving accurate and precise quantification by compensating for sample loss and matrix effects. The provided workflows and protocols for both LC-MS and GC-MS can be adapted and optimized for various research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. scielo.br [scielo.br]
- 4. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DL-Malic acid (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. shimadzu.com [shimadzu.com]
- 12. lcms.cz [lcms.cz]
- 13. A novel malic acid-enhanced method for the analysis of 5-methyl-2′-deoxycytidine, 5-hydroxymethyl-2′-deoxycytidine, 5-methylcytidine and 5-hydroxymethylcytidine in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Metabolic Research: A Detailed LC-MS/MS Protocol for the Quantification of Krebs Cycle Intermediates
[Author] Your Name/Institution [Date] December 7, 2025
Abstract
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular energy production and a hub for various biosynthetic processes.[1][2][3] Dysregulation of this cycle is implicated in numerous pathologies, including cancer and metabolic disorders, making the precise quantification of its intermediates crucial for researchers, scientists, and drug development professionals.[1][4][5] This application note provides a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of key Krebs cycle metabolites in diverse biological matrices. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, and includes validated quantitative data to ensure reliable and reproducible results.
Introduction
The tricarboxylic acid (TCA) cycle is a series of enzymatic reactions central to cellular respiration, converting acetyl-CoA into ATP and reducing equivalents (NADH and FADH₂).[3] Beyond its catabolic role, the TCA cycle provides precursors for the biosynthesis of amino acids, fatty acids, and nucleotides. Given its central role, accurately measuring the concentrations of TCA cycle intermediates such as citrate, isocitrate, α-ketoglutarate, succinate, fumarate, and malate (B86768) can provide critical insights into cellular metabolic status and disease mechanisms.[4]
LC-MS/MS has emerged as a powerful technique for metabolomic analysis due to its high sensitivity, selectivity, and specificity.[1][2] This document outlines a validated LC-MS/MS method that overcomes the challenges associated with analyzing these small, polar, and often isomeric molecules. The presented protocol is applicable to a range of biological samples, including plasma, serum, tissues, and cell cultures.[1][5]
Experimental Workflow
The overall experimental workflow for the analysis of Krebs cycle intermediates by LC-MS/MS is depicted below. The process begins with sample collection and extraction, followed by chromatographic separation and detection by mass spectrometry, and concludes with data analysis.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of metabolites while minimizing degradation and matrix effects.[1] Protein precipitation is a common and effective method.[1]
Materials:
-
Biological sample (e.g., 50 µL plasma, 10⁶ cells, 10 mg tissue)
-
Internal Standard (IS) solution (e.g., uniformly ¹³C-labeled Krebs cycle intermediates)
-
Extraction Solvent: Acetonitrile with 1% formic acid, pre-chilled to -20°C[1]
-
Reconstitution Solvent: 0.1% formic acid in water[1]
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
Protocol for Plasma/Serum:
-
Pipette 50 µL of plasma or serum into a pre-chilled microcentrifuge tube.
-
Add 200 µL of ice-cold extraction solvent containing the internal standards.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Cell Culture:
-
Aspirate the culture medium and wash the cells (e.g., 10⁶ cells) with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) and scrape the cells.[6]
-
Transfer the cell suspension to a microcentrifuge tube.
-
Proceed from step 3 of the plasma/serum protocol. The final concentration should be normalized to the cell number.[5]
Protocol for Tissue:
-
Weigh approximately 10 mg of frozen tissue and place it in a pre-chilled tube with homogenization beads.
-
Add 500 µL of ice-cold extraction solvent with internal standards.
-
Homogenize the tissue using a bead beater.
-
Proceed from step 4 of the plasma/serum protocol. The final concentration should be normalized to the tissue weight.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a Waters Atlantis dC18 (2.1 mm × 100 mm, 3 µm particle size), is suitable for separating the polar Krebs cycle intermediates.[1][2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 3-10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 99.0 | 1.0 |
| 2.0 | 99.0 | 1.0 |
| 5.0 | 20.0 | 80.0 |
| 6.0 | 20.0 | 80.0 |
| 6.1 | 99.0 | 1.0 |
| 8.0 | 99.0 | 1.0 |
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for the acidic nature of the Krebs cycle intermediates.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
MRM Transitions: The following table provides example MRM transitions for key Krebs cycle intermediates. These may require optimization on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Citric Acid | 191.1 | 110.9 | Negative |
| cis-Aconitic Acid | 172.97 | 128.9 | Negative |
| Isocitric Acid | 191.1 | 155.0 | Negative |
| α-Ketoglutaric Acid | 145.0 | 101.0 | Negative |
| Succinic Acid | 117.0 | 73.0 | Negative |
| Fumaric Acid | 115.1 | 70.9 | Negative |
| Malic Acid | 133.1 | 114.9 | Negative |
| (Data sourced from multiple studies, including[1]) |
Quantitative Data Summary
The method should be validated according to established guidelines to ensure linearity, accuracy, precision, and sensitivity.[1] Below is a summary of typical quantitative performance data.
| Analyte | Linearity Range (ng/mL) | r² | LOD (nM) | LOQ (nM) | Recovery (%) |
| Citric Acid | 122 - 125,000 | >0.99 | <60 | - | >95 |
| Isocitric Acid | 29 - 30,000 | >0.98 | <60 | - | >95 |
| α-Ketoglutaric Acid | 122 - 125,000 | >0.98 | <60 | - | >95 |
| Succinic Acid | 23 - 24,000 | >0.98 | <60 | - | >95 |
| Fumaric Acid | 23 - 24,000 | >0.98 | >60 | - | >95 |
| Malic Acid | 6 - 6,400 | >0.98 | <60 | - | >95 |
| (Linearity data from[1][2], LOD and Recovery data from[5]) |
The Krebs Cycle Pathway
The following diagram illustrates the key reactions and intermediates of the Krebs cycle.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the quantitative analysis of Krebs cycle intermediates in various biological samples. The protocol offers high sensitivity and specificity, enabling researchers to accurately profile these critical metabolites. The provided workflow, experimental details, and quantitative data serve as a comprehensive guide for the implementation of this method in metabolic research and drug development, facilitating a deeper understanding of cellular metabolism in health and disease.
References
- 1. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Metabolic Flux Analysis Using Deuterated Tracers: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the metabolic fate of isotopically labeled substrates, MFA provides a detailed snapshot of cellular metabolism, offering insights into pathway activity, nutrient utilization, and the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer. While carbon-13 (¹³C) tracers are widely used, deuterated (²H) tracers offer unique advantages, particularly for probing redox metabolism and biosynthetic pathways.
Deuterated tracers, such as deuterium-labeled glucose or deuterated water (D₂O), allow for the tracking of hydrogen atoms through metabolic networks. This provides a direct means to quantify fluxes through pathways that involve the transfer of hydride ions (H⁻), such as the pentose (B10789219) phosphate (B84403) pathway (PPP) which is a major source of NADPH, and de novo fatty acid synthesis.[1] This application note provides a detailed protocol for conducting MFA experiments using deuterated tracers in mammalian cell culture, from experimental design to data analysis, and includes examples of quantitative data and pathway visualizations.
Principles of Metabolic Flux Analysis with Deuterated Tracers
Unlike ¹³C tracers that follow the carbon backbone of metabolites, deuterated tracers track the flow of hydrogen atoms. This is particularly useful for:
-
Quantifying NADPH Production: The PPP is a major route for NADPH generation, which is crucial for antioxidant defense and reductive biosynthesis.[2] Deuterated glucose tracers can be used to directly measure the flux through the oxidative PPP and the resulting production of NADPH.[3]
-
Measuring Fatty Acid Synthesis: De novo fatty acid synthesis is a highly active pathway in many cancer cells. Deuterated water (D₂O) can be used to label the acetyl-CoA pool and subsequently the newly synthesized fatty acids, providing a quantitative measure of lipogenic flux.[4][5]
-
Probing Redox State: The exchange of deuterium (B1214612) from labeled substrates to water and other molecules can provide insights into the overall redox state of the cell.
Experimental Protocols
A typical MFA experiment using deuterated tracers involves several key steps, from cell culture and tracer incubation to metabolite extraction and analysis. The following is a generalized protocol for adherent mammalian cells.
Materials
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free and glutamine-free medium
-
Deuterated tracer (e.g., [1,2-²H₂]-glucose, D₂O)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol (B129727) in water, pre-chilled to -80°C
-
Extraction solvent: 100% methanol, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure
1. Cell Culture and Seeding:
-
Culture cells in standard medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
2. Isotope Tracer Labeling:
-
Prepare the labeling medium by supplementing glucose-free and glutamine-free medium with the desired concentration of the deuterated tracer (e.g., 10 mM [1,2-²H₂]-glucose or 5% D₂O v/v), 10% dFBS, and other necessary amino acids.
-
Aspirate the standard culture medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells and return the plates to the incubator.
-
The labeling duration will depend on the pathway of interest and the turnover rate of the metabolites. For central carbon metabolism, a labeling time of 6-24 hours is common to approach isotopic steady state.
3. Quenching and Metabolite Extraction:
-
To halt metabolic activity rapidly, place the 6-well plate on a bed of dry ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold quenching solution (-80°C 80% methanol) to each well.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
The metabolite extracts can be stored at -80°C until analysis.
4. Sample Analysis:
-
The isotopic enrichment of metabolites is typically measured by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
For GC-MS analysis, metabolites are often derivatized to increase their volatility.
-
The mass isotopomer distributions (MIDs) of key metabolites are determined from the mass spectra.
Data Presentation
The following tables provide examples of quantitative flux data obtained from MFA studies using deuterated tracers.
Table 1: NADPH Production Fluxes in Cancer Cells
This table illustrates how deuterated glucose can be used to quantify the contribution of different pathways to cytosolic NADPH production in various cancer cell lines. The data is adapted from a study that used [1-²H]-glucose and [3-²H]-glucose tracers.[3]
| Cell Line | Total Cytosolic NADPH Production (nmol/µL/h) | Contribution from Oxidative PPP (%) | Contribution from Folate Pathway (%) |
| HCT116 | 12.1 | 45 | 35 |
| A549 | 10.8 | 50 | 30 |
| 8988T | 9.5 | 40 | 40 |
Table 2: De Novo Fatty Acid Synthesis Rates
This table shows an example of how D₂O tracing can be used to measure the fractional synthesis of palmitate, a key fatty acid, in brown adipose tissue under different conditions. The data is based on a protocol for in vivo deuterium labeling.[5]
| Condition | Body Water Enrichment (%) | Palmitate Molar Enrichment | Fractional Synthesis of Palmitate (%) | Molar Amount of Newly Synthesized Palmitate (nmol/mg tissue) |
| Control | 4.5 | 0.245 | 24.7 | 0.494 |
| Cold Exposure | 4.5 | 0.350 | 35.3 | 0.706 |
Mandatory Visualization
Signaling Pathway: mTOR Signaling and Metabolism
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status to control key metabolic processes, including glycolysis, the pentose phosphate pathway, and lipid synthesis. Dysregulation of the mTOR pathway is a common feature of many cancers and is a key driver of the metabolic reprogramming observed in tumor cells.[6][7]
Caption: mTOR signaling integrates nutrient and growth factor signals to regulate key metabolic pathways.
Experimental Workflow: Metabolic Flux Analysis using Deuterated Tracers
This diagram outlines the key steps in a typical MFA experiment, from cell culture to data analysis and flux determination.
Caption: Experimental workflow for metabolic flux analysis with deuterated tracers.
Logical Relationship: Tracing Deuterium through Central Carbon Metabolism
This diagram illustrates how deuterium from [1,2-²H₂]-glucose is incorporated into key metabolites of glycolysis and the pentose phosphate pathway. The labeling patterns of these metabolites provide information about the relative fluxes through these pathways.
Caption: Deuterium tracing from [1,2-²H₂]-glucose through glycolysis and the PPP.
Data Analysis and Interpretation
The analysis of mass spectrometry data from deuterated tracer experiments involves several computational steps:
-
Correction for Natural Isotope Abundance: The raw mass isotopomer distributions must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Software tools like FluxFix can be used for this purpose.
-
Flux Estimation: The corrected mass isotopomer distributions are then used to estimate the metabolic fluxes. This is typically done by fitting the data to a metabolic network model using specialized software such as INCA or Metran.[8] The software uses iterative algorithms to find the set of fluxes that best explains the observed labeling patterns.
-
Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the model fits the experimental data. Confidence intervals for the estimated fluxes are also calculated to determine the precision of the flux measurements.
The interpretation of the flux data provides insights into the metabolic phenotype of the cells. For example, an increase in the flux through the oxidative PPP in cancer cells may indicate an increased demand for NADPH to support rapid proliferation and combat oxidative stress. Similarly, an elevated rate of de novo fatty acid synthesis can be a hallmark of cancer and a potential therapeutic target.
Conclusion
Metabolic flux analysis using deuterated tracers is a powerful technique for elucidating the intricacies of cellular metabolism, particularly in the context of redox and biosynthetic pathways. The detailed protocols and data analysis workflows presented in this application note provide a comprehensive guide for researchers and drug development professionals seeking to apply this methodology. The ability to quantify metabolic fluxes provides a deeper understanding of cellular physiology and can aid in the identification of novel therapeutic targets.
References
- 1. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis | MDPI [mdpi.com]
- 4. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Synthesis of (S)-Malic Acid-d3 for Research Applications: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (S)-Malic acid-d3, a valuable isotopically labeled compound for research and development. Its applications span from metabolic flux analysis to serving as an internal standard in pharmacokinetic studies. Two primary synthetic routes are presented: an enzymatic approach using fumarase-catalyzed hydration of fumaric acid-d2 and a chemical method involving the diazotization of (S)-aspartic acid-d3.
Application Notes
This compound is the deuterium-labeled form of (S)-malic acid, a key intermediate in the citric acid cycle.[1] The incorporation of deuterium (B1214612) atoms provides a stable isotopic label that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This makes it an invaluable tool in various research areas:
-
Metabolic Flux Analysis: In metabolic studies, this compound can be used as a tracer to elucidate the pathways of malate (B86768) metabolism and its contribution to various cellular processes. By tracking the incorporation and transformation of the deuterated molecule, researchers can quantify the flux through central carbon metabolism.
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are increasingly utilized in drug discovery and development to investigate the metabolic fate of new chemical entities.[4][5][6] this compound can serve as a stable, non-radioactive internal standard for the accurate quantification of endogenous or drug-derived malic acid in biological matrices such as plasma, urine, and tissue homogenates.[2] Its distinct mass allows for clear differentiation from the unlabeled analyte, leading to more precise and reliable bioanalytical data.
-
Enzyme Mechanism Studies: The kinetic isotope effect observed with deuterated substrates can provide insights into the reaction mechanisms of enzymes that process malic acid, such as malate dehydrogenase.
Synthesis Protocols
Two distinct and stereoselective methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.
Protocol 1: Enzymatic Synthesis from Fumaric Acid-d2
This method leverages the high stereospecificity of the enzyme fumarase, which catalyzes the anti-addition of water to the double bond of fumaric acid to exclusively yield (S)-malic acid.[7] By using fumaric acid-d2 and conducting the reaction in deuterium oxide (D₂O), (2S, 3R)-malic acid-d3 can be synthesized with high isotopic and enantiomeric purity.
Diagram of the Enzymatic Synthesis Workflow
References
- 1. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for the Determination of Malic Acid Concentration in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of malic acid in various biological fluids. The methods described herein are essential for researchers in metabolic studies, clinical diagnostics, and drug development to accurately measure malic acid, a key intermediate in cellular metabolism.
Introduction
Malic acid, a dicarboxylic acid, is a crucial component of the citric acid (TCA) cycle and is involved in several key metabolic pathways. Its concentration in biological fluids such as serum, plasma, and urine can be an important indicator of mitochondrial function, energy metabolism, and certain pathological conditions. Accurate and reliable quantification of malic acid is therefore critical for a wide range of research and development applications. This document outlines three common methods for determining malic acid concentration: an enzymatic spectrophotometric assay, a High-Performance Liquid Chromatography (HPLC) method, and an emerging biosensor-based approach.
Method 1: Enzymatic Spectrophotometric Assay for L-Malic Acid
This method relies on the specific enzymatic conversion of L-malate to oxaloacetate by L-malate dehydrogenase (L-MDH). The reaction is coupled with a subsequent reaction catalyzed by glutamate-oxaloacetate transaminase (GOT) to ensure the reaction goes to completion. The amount of NADH produced is stoichiometric to the L-malic acid concentration and is measured by the increase in absorbance at 340 nm.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Method | Spectrophotometry (Absorbance at 340 nm) | [3][4][5] |
| Linear Range | 0.5 to 30 µg of L-malic acid per assay | [3] |
| Detection Limit | 0.25 mg/L | [3] |
| Assay Time | Approximately 10-15 minutes | [4][5] |
| Specificity | Specific for L-malic acid | [3] |
Experimental Protocol
1. Reagent Preparation:
-
Buffer Solution (pH 10.0): Prepare a solution containing 1 M Glycylglycine and 1 M L-glutamate. Adjust pH to 10.0. This solution is stable for at least 12 weeks at 4°C.[1]
-
Nicotinamide Adenine Dinucleotide (NAD+) Solution: Prepare a ~47 x 10⁻³ M NAD+ solution by dissolving 420 mg of NAD in 12 ml of doubly distilled water. This solution is stable for at least four weeks at 4°C.[1]
-
Glutamate Oxaloacetate Transaminase (GOT) Suspension: Use a commercially available suspension of GOT (e.g., 2 mg/ml). This suspension is stable for at least a year at 4°C.[1]
-
L-Malate Dehydrogenase (L-MDH) Solution: Use a commercially available solution of L-MDH (e.g., 5 mg/ml). This solution is stable for at least a year at 4°C.[1]
-
L-Malic Acid Standard Solution: Prepare a standard solution of 0.15 mg/mL L-malic acid for calibration.[3]
2. Sample Preparation:
-
Serum/Plasma: Deproteinize the sample by adding a 1:2 ratio of sample to methanol, vortexing for 60 seconds, and incubating at -20°C for 20 minutes. Centrifuge at 13,400 rcf for 30 minutes to pellet the precipitated proteins.[6] The supernatant can then be used for the assay.
-
Urine: Urine samples should be centrifuged to remove any particulate matter. Dilution may be necessary to bring the malic acid concentration within the linear range of the assay.
3. Assay Procedure:
-
Pipette 2.0 mL of the Buffer Solution into a cuvette.
-
Add 0.1 mL of the sample (or standard/blank).
-
Add 0.1 mL of NAD+ solution.
-
Add 0.02 mL of GOT suspension.
-
Mix thoroughly and incubate at room temperature for approximately 3 minutes.
-
Measure the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding 0.02 mL of L-MDH solution.
-
Mix and incubate for approximately 5-10 minutes at room temperature, or until the reaction is complete.
4. Calculation:
Calculate the change in absorbance (ΔA) for the sample and the blank (ΔA_sample = A2_sample - A1_sample; ΔA_blank = A2_blank - A1_blank). The concentration of L-malic acid is then calculated using the following formula, taking into account the molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹).
Concentration (g/L) = (ΔA_sample - ΔA_blank) * (Final Volume * Molecular Weight) / (ε * Light Path * Sample Volume * 1000)
Where:
-
Final Volume = Total volume in the cuvette (in mL)
-
Molecular Weight of Malic Acid = 134.09 g/mol
-
ε = Molar extinction coefficient of NADH (6.3 L·mmol⁻¹·cm⁻¹)
-
Light Path = 1 cm
-
Sample Volume = Volume of sample added (in mL)
Signaling Pathway and Experimental Workflow
Caption: Workflow for the enzymatic determination of L-malic acid.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of organic acids, including malic acid. Reversed-phase HPLC with UV detection is a common approach.[7][8][9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Method | UV Absorbance (e.g., 210-220 nm) | [7] |
| Column | C18 reversed-phase column | [10] |
| Mobile Phase | Acidified aqueous buffer (e.g., 0.05 M H₃PO₄) | [7] |
| Flow Rate | Typically 0.5 - 1.5 mL/min | [7] |
| Run Time | ~30 minutes | [8] |
| Specificity | Can separate D- and L-malic acid with chiral derivatization | [10][11] |
Experimental Protocol
1. Reagent and Equipment Preparation:
-
HPLC System: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: Prepare a 0.05 M phosphoric acid solution and adjust the pH to 2.0.[7] Filter and degas the mobile phase before use.
-
Malic Acid Standards: Prepare a series of malic acid standards in the mobile phase at concentrations ranging from the expected sample concentrations.
2. Sample Preparation:
-
Serum/Plasma: Perform protein precipitation as described in the enzymatic assay method. The resulting supernatant should be filtered through a 0.22 µm syringe filter before injection.
-
Urine: Centrifuge the urine sample to remove particulates. Filter through a 0.22 µm syringe filter. Dilution with the mobile phase may be required.
3. HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate to 1.5 mL/min and the column temperature to 35°C.[8]
-
Set the UV detector to 220 nm.[7]
-
Inject a defined volume (e.g., 20-50 µL) of the prepared sample or standard onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of malic acid and other components.
-
Identify the malic acid peak by comparing its retention time with that of the malic acid standard.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the malic acid standards against their known concentrations.
-
Determine the concentration of malic acid in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow
Caption: Workflow for the determination of malic acid by HPLC.
Method 3: Amperometric Biosensor for L-Malate
Amperometric biosensors offer a rapid and sensitive method for malic acid determination. These sensors typically utilize an immobilized enzyme, such as malate (B86768) dehydrogenase, on an electrode surface. The enzymatic reaction produces an electroactive species (e.g., NADH) that is detected by the electrode.[12][13][14]
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Method | Amperometry | [12][15] |
| Linear Range | Up to 1.1 mM for L-malate | [13] |
| Detection Limit | Approximately 10 µM | [13] |
| Response Time | 3 to 6 minutes | [13] |
| Stability | Can be stable for several months | [13] |
Experimental Protocol
1. Biosensor Construction:
-
The construction of the biosensor involves the immobilization of L-malate dehydrogenase (and potentially a diaphorase) onto a transducer surface, such as a screen-printed electrode.[12][13] This can be done by entrapping the enzyme in a polymer matrix or cross-linking it on the electrode surface. A dialysis membrane is often used to cover the enzyme layer to reduce interferences.[13]
2. Measurement Setup:
-
An electrochemical workstation with a three-electrode system (working, reference, and counter electrodes) is required.
-
A buffer solution (e.g., 0.2 M pyrophosphate/glycine buffer, pH 8.8) containing a mediator like hexacyanoferrate(III) is used as the measurement medium.[13]
3. Measurement Procedure:
-
Equilibrate the biosensor in the buffer solution until a stable baseline current is obtained.
-
Apply a working potential of +300 mV vs. a reference electrode.[13]
-
Add a known volume of the prepared biological fluid sample to the measurement cell.
-
The L-malate in the sample will diffuse to the enzyme layer and be oxidized, producing NADH.
-
The NADH is then electrochemically oxidized at the electrode surface, generating a current that is proportional to the L-malate concentration.
-
Record the change in current response.
4. Quantification:
-
A calibration curve is generated by measuring the current response to a series of L-malate standards of known concentrations.
-
The concentration of L-malate in the biological sample is determined from this calibration curve.
Logical Relationship Diagram
Caption: Principle of the amperometric L-malate biosensor.
References
- 1. L-malic Acid: enzymatic method (Type-II) | OIV [oiv.int]
- 2. youtube.com [youtube.com]
- 3. nzytech.com [nzytech.com]
- 4. enartis.com [enartis.com]
- 5. Enzymatic kit for determination of L-malic acid [oenolab.com]
- 6. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. glsciences.com [glsciences.com]
- 9. awri.com.au [awri.com.au]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. An enzyme‐centric approach for constructing an amperometric l‐malate biosensor with a long and programmable linear range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photoelectrochemical Enzyme Biosensor for Malate Using Quantum Dots on Indium Tin Oxide/Plastics as a Sensing Surface [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Organic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Dilution Mass Spectrometry for Organic Acid Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of organic acids in various biological matrices.[1] This method is particularly valuable in research, clinical diagnostics, and drug development, where the accurate measurement of organic acids can serve as crucial biomarkers for disease states, metabolic pathway analysis, and therapeutic responses.[2][3]
The principle of IDMS lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard, to the sample.[1] This isotopically labeled standard is chemically identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation, extraction, derivatization, and chromatographic separation.[1] By measuring the ratio of the naturally abundant (unlabeled) analyte to the stable isotope-labeled internal standard using mass spectrometry, precise quantification can be achieved, effectively minimizing variations due to matrix effects and sample processing inconsistencies.[1]
Key Advantages of IDMS for Organic Acid Analysis:
-
High Accuracy and Precision: Minimizes analytical variability from sample preparation and matrix effects.[1]
-
High Specificity: Mass spectrometry allows for the precise differentiation of the target analyte from other sample components.
-
Robustness: The method is less susceptible to variations in extraction recovery and instrument response.[1]
-
Wide Applicability: Can be adapted for the analysis of a broad range of organic acids in various biological matrices.
Core Principles of Isotope Dilution
The fundamental principle of isotope dilution mass spectrometry involves the equilibration of a known amount of an isotopically enriched standard with the sample containing the analyte of unknown concentration. The subsequent measurement of the isotopic ratio of the analyte allows for the calculation of its initial concentration.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Applications in Drug Development
The accurate quantification of organic acids is critical throughout the drug development pipeline. IDMS offers a robust platform for these assessments.
-
Metabolic Profiling: Organic acid analysis helps in understanding the baseline metabolic state of a biological system and how it is perturbed by a disease or a drug candidate.[3] This is crucial for identifying potential biomarkers of drug efficacy or toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Tracking the levels of specific organic acids can provide insights into the mechanism of action of a drug and its effects on metabolic pathways.
-
Toxicology Studies: Aberrant levels of certain organic acids can be indicative of organ toxicity. IDMS can be used to monitor these changes with high sensitivity and specificity.
-
Clinical Trials: In clinical trials, IDMS can be employed to monitor patient responses to therapeutic interventions by measuring changes in relevant organic acid biomarkers.
Experimental Workflow: A General Overview
The general workflow for organic acid analysis by IDMS involves sample preparation, which often includes the addition of the stable isotope-labeled internal standard, followed by extraction and derivatization. The prepared sample is then analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Caption: General Experimental Workflow for IDMS of Organic Acids.
Detailed Experimental Protocols
Protocol 1: Organic Acid Analysis in Urine using GC-MS
This protocol is adapted for the analysis of a broad range of organic acids in urine samples.
1. Sample Preparation and Extraction:
-
Thaw frozen urine samples to room temperature.
-
To 1 mL of urine, add a known concentration of the stable isotope-labeled internal standard mixture.
-
Vortex the sample for 30 seconds.
-
Perform a liquid-liquid extraction with 2 mL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a new tube. Repeat the extraction process and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]
-
Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[4]
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target organic acids and their internal standards.
Protocol 2: Organic Acid Analysis in Plasma using LC-MS/MS
This protocol is suitable for the targeted analysis of organic acids in plasma samples.
1. Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard mixture.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[5]
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to separate the target organic acids. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each organic acid and its internal standard.
Quantitative Data Summary
The following tables summarize typical performance data for the IDMS of selected organic acids using GC-MS and LC-MS/MS.
Table 1: Quantitative Performance Data for GC-MS Analysis of Organic Acids
| Organic Acid | Linearity (R²) | LOD (µmol/L) | LOQ (µmol/L) | Recovery (%) |
| Lactic Acid | 0.998 | 0.25 | 0.8 | 95-105 |
| Pyruvic Acid | 0.997 | 0.10 | 0.3 | 92-103 |
| Succinic Acid | 0.999 | 0.05 | 0.15 | 98-107 |
| Fumaric Acid | 0.998 | 0.04 | 0.12 | 96-104 |
| Citric Acid | 0.999 | 0.15 | 0.5 | 97-106 |
Data compiled from representative literature. Actual values may vary depending on the specific matrix and instrumentation.[1][7]
Table 2: Quantitative Performance Data for LC-MS/MS Analysis of Organic Acids
| Organic Acid | Linearity (R²) | LOD (µmol/L) | LOQ (µmol/L) | Recovery (%) |
| Malic Acid | >0.99 | 0.05 | 0.15 | 93 |
| Tartaric Acid | >0.99 | 0.02 | 0.07 | 95-105 |
| Succinic Acid | >0.99 | 0.03 | 0.10 | 95-105 |
| Citric Acid | >0.99 | 0.10 | 0.30 | 95-105 |
| Acetic Acid | >0.99 | 0.50 | 1.50 | 95-105 |
Data compiled from representative literature. Actual values may vary depending on the specific matrix and instrumentation.[6][8]
Signaling Pathway Example: The Citric Acid Cycle
The citric acid cycle (or Krebs cycle) is a central metabolic pathway involving a series of organic acids. The accurate quantification of these intermediates by IDMS can provide valuable information about the metabolic state of cells and tissues.
Caption: The Citric Acid Cycle Pathway.
References
- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Acids: Roles, Metabolism, Analysis, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
correcting for isotopic exchange of (S)-Malic acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to isotopic exchange in (S)-Malic acid-d3 when used as an internal standard in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when using this compound?
A: Isotopic exchange is a chemical reaction where a deuterium (B1214612) atom on a labeled standard, such as this compound, is replaced by a hydrogen atom from its surrounding environment (e.g., sample matrix, mobile phase). This process, also known as back-exchange, is problematic because it alters the isotopic composition and concentration of the internal standard, compromising the accuracy of quantitative results. The loss of deuterium can lead to an underestimation of the analyte concentration, as the response of the deuterated standard decreases.
Q2: What are the primary factors that influence the isotopic exchange of this compound?
A: The main factors promoting the exchange of deuterium for hydrogen in this compound are:
-
pH: The pH of the solution is a critical factor. Basic conditions (high pH) can significantly accelerate the rate of exchange for deuterons on or adjacent to the carboxylic acid groups. The exchange rate is generally slowest at an acidic pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Therefore, it is advisable to keep samples and solutions containing this compound at low temperatures.
-
Solvent: Protic solvents, such as water and methanol, are sources of protons and can facilitate deuterium exchange.
Q3: At which positions on the this compound molecule is isotopic exchange most likely to occur?
A: The deuterium atoms on the carbon backbone of this compound are generally stable. However, the deuterium on the hydroxyl group is highly susceptible to exchange with protons from the solvent. The deuterium atoms on the carbon atoms alpha to the carboxylic acid groups can also be prone to exchange, especially under basic conditions.
Q4: How can I minimize isotopic exchange during my experiment?
A: To minimize isotopic exchange, consider the following precautions:
-
pH Control: Maintain an acidic pH (ideally between 2.5 and 4.5) for all solutions containing this compound, including the sample matrix and the mobile phase.
-
Temperature Control: Keep samples on ice or in a cooled autosampler (e.g., 4°C) during sample preparation and analysis.
-
Solvent Choice: While aqueous solutions are often necessary, minimize the time the deuterated standard spends in protic solvents at room temperature.
-
Time: Analyze samples as soon as possible after adding the internal standard.
Q5: Is it possible to correct for isotopic exchange if it occurs?
A: Yes, it is possible to correct for isotopic exchange. This typically involves analyzing a set of standards to determine the extent of exchange under your specific experimental conditions. A correction factor can then be calculated and applied to your quantitative data. The "Experimental Protocols" section below provides a detailed workflow for this correction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreasing internal standard peak area over an analytical run. | The this compound is unstable in the autosampler due to isotopic exchange. | 1. Lower the autosampler temperature to 4°C. 2. Ensure the final sample solvent is acidic (pH 2.5-4.5). 3. Reduce the time between sample preparation and injection. |
| Inaccurate quantification, particularly at low concentrations. | Isotopic exchange is occurring, leading to a lower response for the internal standard and an overestimation of the analyte concentration. | 1. Implement stricter pH and temperature controls throughout your workflow. 2. Perform a stability assessment of the deuterated internal standard under your experimental conditions (see Experimental Protocols). 3. Apply a correction factor to your data to account for the isotopic exchange. |
| Appearance of a peak at the mass transition of the unlabeled malic acid in a blank sample spiked only with this compound. | This is a direct indication of in-source fragmentation or back-exchange of the deuterated standard. | 1. Optimize the ion source conditions (e.g., collision energy) to minimize fragmentation. 2. If the issue persists, it confirms back-exchange. Follow the recommendations for minimizing and correcting for isotopic exchange. |
| Poor chromatographic peak shape for malic acid. | The pH of the mobile phase is not optimal for the analysis of a carboxylic acid. | For reversed-phase chromatography, ensure the mobile phase is acidic (e.g., containing 0.1% formic acid) to suppress the ionization of malic acid and improve peak shape. |
Data Presentation
The stability of this compound is highly dependent on the pH and temperature of the solution. The following table provides an illustrative summary of the expected percentage of back-exchange over a 24-hour period in an aqueous environment.
Disclaimer: The following data is illustrative and intended to demonstrate the principles of how pH and temperature affect the stability of this compound. Actual rates of exchange should be experimentally determined under your specific analytical conditions.
| pH | Temperature | Estimated % Back-Exchange (24 hours) | Stability Recommendation |
| 2.5 | 4°C | < 1% | Excellent - Recommended for storage and analysis. |
| 2.5 | 25°C | 1-3% | Good - Acceptable for short-term processing. |
| 4.5 | 4°C | 1-2% | Good - Suitable for most applications. |
| 4.5 | 25°C | 3-5% | Moderate - Minimize exposure time. |
| 7.0 | 4°C | 5-10% | Poor - Avoid neutral pH conditions. |
| 7.0 | 25°C | > 15% | Unstable - Not recommended. |
| 9.0 | 4°C | > 10% | Unstable - Avoid basic pH conditions. |
| 9.0 | 25°C | > 30% | Highly Unstable - Not recommended. |
Experimental Protocols
Protocol for Quantitative Analysis of (S)-Malic Acid using this compound with Correction for Isotopic Exchange
This protocol outlines the steps for the quantification of (S)-malic acid in a biological matrix (e.g., plasma) using this compound as an internal standard, including a procedure to correct for isotopic exchange.
1. Materials and Reagents
-
(S)-Malic acid certified reference standard
-
This compound internal standard (IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
2. Sample Preparation
-
Thaw Samples: Thaw biological samples (e.g., plasma) on ice.
-
Spike with Internal Standard: To 100 µL of sample, add a known concentration of this compound (e.g., to a final concentration of 1 µM).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex thoroughly, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to retain and elute malic acid (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions:
-
(S)-Malic acid: e.g., m/z 133 -> 115
-
This compound: e.g., m/z 136 -> 118
-
4. Data Analysis and Correction for Isotopic Exchange
-
Determine the Extent of Isotopic Exchange:
-
Prepare a solution of this compound in the final sample solvent at the same concentration used for sample analysis.
-
Analyze this solution at the beginning (t=0) and at various time points during a typical analytical run (e.g., 4, 8, 12, 24 hours) while incubating it under the same conditions as the samples in the autosampler.
-
Monitor the peak area of the primary deuterated isotopologue (e.g., m/z 136) and the back-exchanged product (m/z 135).
-
-
Calculate the Correction Factor (CF):
-
The correction factor is the ratio of the initial response of the internal standard to its response at a given time point.
-
CF(t) = Area_IS(t=0) / Area_IS(t)
-
Where Area_IS(t=0) is the peak area of the internal standard at the beginning of the run, and Area_IS(t) is the peak area at the time of sample injection.
-
-
Apply the Correction Factor:
-
The corrected concentration of the analyte is calculated as follows:
-
Corrected Concentration = (Area_Analyte / Area_IS(t)) * (1 / Slope_of_Calibration_Curve) * CF(t)
-
Visualization
Workflow for Correction of Isotopic Exchange
Caption: Workflow for correcting for isotopic exchange of this compound.
Technical Support Center: Troubleshooting Chromatographic Shifts of Deuterated Standards
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting chromatographic shifts observed with deuterated internal standards. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address challenges encountered during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift of deuterated standards and why does it occur?
A1: The chromatographic shift of deuterated standards, also known as the deuterium (B1214612) isotope effect or chromatographic isotope effect (CIE), is the phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1][2] In reversed-phase chromatography, the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[2][3]
This shift is caused by the subtle differences in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and altered van der Waals interactions.[2][3] These differences can affect the compound's hydrophobicity and its interaction with the stationary phase, resulting in a retention time shift.[2]
Q2: Is a shift in retention time between my analyte and its deuterated internal standard always a problem?
A2: Not necessarily. A small, consistent shift is an expected consequence of the deuterium isotope effect.[1] However, a significant or inconsistent shift can become problematic. If the analyte and the deuterated internal standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement), which can lead to inaccurate and imprecise quantification in LC-MS/MS analysis.[2][4][5][6]
Q3: What factors influence the magnitude of the chromatographic shift?
A3: Several factors can influence the extent of the retention time shift between deuterated and non-deuterated compounds:
-
Number and Position of Deuterium Atoms: The magnitude of the shift is often proportional to the number of deuterium atoms in the molecule.[2][7][8] The position of deuteration also plays a role; for example, substitution on different types of carbon atoms (sp2 vs. sp3) can have varying impacts.[2]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition (organic modifier, pH), and column temperature can all modulate the observed retention time difference.[3][4][9]
-
Molecular Structure: The inherent properties of the analyte itself will influence the extent of the isotope effect.[9]
Q4: My deuterated standard and analyte used to co-elute, but now I'm observing a separation. What could be the cause?
A4: A sudden or gradual shift when co-elution was previously achieved often points to changes in the chromatographic system rather than the inherent isotope effect.[9] Common causes include:
-
Mobile Phase Composition: Minor variations in the mobile phase, such as slight changes in the organic modifier percentage or pH, can significantly impact retention times.[9]
-
Column Temperature: Fluctuations in column temperature can alter mobile phase viscosity and analyte-stationary phase interactions, leading to shifts.[9]
-
Column Equilibration: Insufficient column equilibration before analysis can cause retention time drift, especially in the initial runs of a sequence.[9]
-
Column Contamination and Degradation: The buildup of matrix components or degradation of the stationary phase over time can alter selectivity and lead to changes in retention times.[9]
Q5: Are there alternatives to deuterated standards that can minimize this chromatographic shift?
A5: Yes, using internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can minimize or eliminate the chromatographic shift.[2][10] These isotopes have a negligible effect on the physicochemical properties of the molecule, resulting in better co-elution with the analyte.[2][5]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Retention Time Shifts
This workflow provides a step-by-step process to identify and resolve issues related to retention time shifts of deuterated standards.
Caption: Troubleshooting workflow for chromatographic shifts.
Guide 2: Managing the Inherent Deuterium Isotope Effect
If the observed shift is a consistent result of the deuterium isotope effect, the following steps can help to minimize the separation or manage its analytical impact.
Caption: Strategies for managing the deuterium isotope effect.
Quantitative Data Summary
The impact of various chromatographic parameters on the retention time (RT) shift between an analyte and its deuterated internal standard (D-IS) is summarized below. The data is hypothetical but representative of typical observations.
| Parameter Change | Analyte RT (min) | D-IS RT (min) | ΔRT (Analyte - D-IS) (sec) | Observation |
| Baseline Method | 5.25 | 5.20 | 3.0 | A noticeable shift is present. |
| Increase Organic % | 4.80 | 4.76 | 2.4 | Retention times decrease, shift slightly reduced. |
| Decrease Organic % | 5.82 | 5.76 | 3.6 | Retention times increase, shift slightly larger. |
| Increase Temperature | 4.95 | 4.91 | 2.4 | Retention times decrease, shift slightly reduced. |
| Decrease Temperature | 5.60 | 5.54 | 3.6 | Retention times increase, shift slightly larger. |
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase Composition
Objective: To determine the optimal mobile phase composition to minimize the retention time difference (ΔRT) between the analyte and its deuterated internal standard.
Methodology:
-
Initial Analysis: Prepare a standard solution containing both the analyte and the deuterated internal standard. Inject this solution using your current analytical method and record the retention times for both compounds.
-
Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from the original method).
-
Inject and Analyze: For each mobile phase composition, allow the column to equilibrate thoroughly before injecting the standard solution.
-
Data Analysis: Calculate the ΔRT between the analyte and the internal standard for each condition.
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT, ideally achieving co-elution, while maintaining acceptable peak shape and resolution from other sample components.
Protocol 2: Assessment of Column Temperature Effects
Objective: To evaluate the impact of column temperature on the chromatographic shift and identify a temperature that minimizes separation.
Methodology:
-
Set Initial Temperature: Set the column oven to your current method's temperature. Inject the standard solution and record the initial retention times and ΔRT.
-
Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.
-
Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.
-
Analyze and Compare: Measure the ΔRT at each temperature.
-
Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Matrix Effects with (S)-Malic acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing (S)-Malic acid-d3 to minimize matrix effects during the quantitative analysis of (S)-Malic acid by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and how do they affect the quantification of (S)-Malic acid?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and unreliable quantification of (S)-Malic acid. Components of biological matrices such as salts, phospholipids, and other endogenous metabolites can interfere with the ionization of (S)-Malic acid in the mass spectrometer's ion source.
Q2: How does using this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it co-elutes with the unlabeled (S)-Malic acid and experiences the same matrix effects.[2] Since the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z), the ratio of their peak areas is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced to the same extent, thus correcting for the matrix effect and improving the accuracy and precision of the measurement.[3]
Q3: Can there be issues with using a deuterated internal standard like this compound?
A3: Yes, a potential issue is the "isotope effect," where the deuterium-labeled standard may have a slightly different chromatographic retention time than the unlabeled analyte. If the retention times differ, the analyte and the internal standard may not experience the same degree of matrix effect at the point of elution, leading to incomplete correction and inaccurate quantification. Therefore, it is crucial to verify the co-elution of (S)-Malic acid and this compound during method development.
Q4: What are the key validation parameters to assess when developing an LC-MS method for (S)-Malic acid with this compound?
A4: Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.[4] It is also critical to quantitatively assess the matrix effect. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of this compound is intended to compensate for this effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of (S)-Malic acid using this compound as an internal standard.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) for (S)-Malic Acid and/or this compound | - Incompatible sample solvent and mobile phase.- Secondary interactions with the column stationary phase.- Column overload. | - Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.- Adjust the mobile phase pH to ensure complete ionization of malic acid (pKa1 ~3.4, pKa2 ~5.1). A pH below 2.5 is often effective.- Reduce the injection volume or sample concentration. |
| Significant Variation in Analyte/Internal Standard Area Ratio Across a Run | - Inconsistent matrix effects that are not being fully compensated for.- Instability of the analyte or internal standard in the autosampler. | - Improve sample cleanup to remove more matrix components.- Optimize chromatography to separate (S)-Malic acid from interfering matrix components.- Verify the stability of the processed samples over the duration of the analytical run. |
| Retention Time Shift for this compound Relative to (S)-Malic Acid | - Isotope effect.- Changes in mobile phase composition or column temperature. | - While minor shifts can occur, ensure they do not lead to differential matrix effects. If the shift is significant, consider a different chromatographic column or mobile phase conditions.- Ensure consistent mobile phase preparation and stable column temperature. |
| Low Signal Intensity or No Peak for (S)-Malic Acid | - Ion suppression.- Inefficient ionization.- Incorrect MS parameters. | - Dilute the sample to reduce the concentration of matrix components.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Confirm the correct MRM transitions and collision energies are being used for (S)-Malic acid. |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from a method for analyzing tricarboxylic acid cycle intermediates in plasma.[1]
-
Spiking: To 10 µL of plasma sample, add 10 µL of a working solution of this compound in water (concentration should be optimized based on the expected endogenous levels of (S)-Malic acid).
-
Protein Precipitation: Add 80 µL of 5% trichloroacetic acid in water.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Incubation: Place the samples on ice for 5 minutes.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Method Parameters
The following parameters are suggested as a starting point for method development and are based on typical methods for organic acid analysis.
| Parameter | Value |
| LC Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B1-5 min: 2-50% B5-6 min: 50-95% B6-7 min: 95% B7-7.1 min: 95-2% B7.1-10 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-Malic acid | 133.0 | 115.0 | 10 |
| (S)-Malic acid | 133.0 | 71.0 | 15 |
| This compound | 136.0 | 118.0 | 10 |
| This compound | 136.0 | 73.0 | 15 |
Note: These MRM transitions are predicted for a d3-labeled malic acid and should be optimized experimentally.
Quantitative Data
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification by correcting for matrix effects. The following table illustrates the expected performance of a validated LC-MS/MS method for (S)-Malic acid using this compound.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Linearity (r²) | > 0.99 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 µM | 0.1 µM |
| Upper Limit of Quantification (ULOQ) | 200 µM | 200 µM |
| Precision (%CV) | < 15-20% | < 10% |
| Accuracy (% Recovery) | 70-130% (highly variable) | 95-105% |
This data is representative of typical performance improvements seen when using a stable isotope-labeled internal standard for the analysis of small molecules in complex matrices.[5]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of (S)-Malic acid.
Logic of Matrix Effect Minimization
Caption: Logic of how a SIL-IS minimizes matrix effects for accurate quantification.
References
Technical Support Center: (S)-Malic acid-d3 Analysis by LC-MS/MS
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the quantitative analysis of (S)-Malic acid-d3 using mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Q1: What are the expected precursor and product ions for this compound in negative ESI mode?
A1: For this compound (molecular weight ~137.1 g/mol ), the expected precursor ion in negative electrospray ionization (ESI) mode is the deprotonated molecule, [M-H]⁻, at m/z 136.0. The fragmentation pattern is similar to its unlabeled counterpart. The primary product ions result from the neutral loss of water (H₂O) and decarboxylation (CO₂).
-
[M-H]⁻ → [M-H-H₂O]⁻: Loss of water.
-
[M-H]⁻ → [M-H-CO₂]⁻: Loss of carbon dioxide.
-
[M-H]⁻ → [M-H-H₂O-CO₂]⁻: Subsequent loss of water and carbon dioxide.
A common quantitative transition is m/z 136.0 → 118.0 (loss of H₂O) and a confirmatory transition is m/z 136.0 → 72.0 (related to the loss of CO₂ and other fragments).
Q2: I am observing poor peak shape (fronting, tailing, or splitting) for my analyte. What are the common causes when using HILIC?
A2: Poor peak shape in Hydrophilic Interaction Liquid Chromatography (HILIC) is a frequent issue, often stemming from a few key areas:
-
Injection Solvent Mismatch: This is the most common cause. Because water is the "strong" eluting solvent in HILIC, injecting a sample dissolved in a high-aqueous solvent into a high-organic mobile phase will cause severe peak distortion.[1][2][3] Solution: Reconstitute your final sample extract in a solvent that is as close as possible to the initial mobile phase conditions, ideally with ≥70% acetonitrile (B52724). If the analyte is only soluble in water, keep the injection volume as small as possible (e.g., 1-2 µL).[3]
-
Insufficient Column Equilibration: HILIC requires a stable water layer on the stationary phase for reproducible retention.[4] Inadequate equilibration between gradient runs will lead to shifting retention times and poor peak shape. Solution: Ensure a sufficient equilibration period of at least 10-20 column volumes with the initial mobile phase composition before each injection.[4]
-
Inappropriate Buffer Concentration: Insufficient buffering can lead to secondary interactions with the stationary phase, causing peak tailing. Solution: Use a buffer concentration of 10-20 mM, which is generally sufficient for good peak shape and compatible with MS detection.[5]
Q3: My signal intensity is low or inconsistent. How can I troubleshoot potential ion suppression?
A3: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source.[6][7][8]
-
Improve Chromatographic Separation: Ensure the malic acid peak does not elute in the first part of the run where most matrix components (salts, phospholipids) often appear. Adjust the gradient to better separate it from interfering compounds.
-
Enhance Sample Preparation: Simple protein precipitation can leave many matrix components in the supernatant.[2] Consider a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interferences before injection.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[2][8] This is a viable strategy if the analyte concentration is high enough to remain detectable after dilution.
-
Check Mobile Phase Additives: Ensure you are using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate. Non-volatile salts (e.g., phosphate) should never be used with LC-MS as they will contaminate the system and suppress the signal.[7]
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a standard protein precipitation method for extracting this compound from a biological matrix.
-
Aliquoting: Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound (as an internal standard) to the sample.
-
Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This provides a 4:1 ratio of organic solvent to sample.
-
Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM ammonium formate).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before injection.
Protocol 2: LC-MS/MS Method Parameters
These are starting parameters for a HILIC-based LC-MS/MS method. Optimization will be required for specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | HILIC Column (e.g., Silica, Amide phase), 2.1 x 100 mm, <3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B -> 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas | 45 psi |
| Drying Gas Temp. | 325°C |
| Drying Gas Flow | 9 L/min |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
Quantitative Data Summary
The following tables summarize the Multiple Reaction Monitoring (MRM) transitions for unlabeled (S)-Malic acid and the deuterated internal standard. Collision energies should be optimized on your specific instrument but these values provide a robust starting point.[9]
Table 1: MRM Transitions for (S)-Malic Acid (Analyte)
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Transition Type |
|---|---|---|---|---|
| 133.0 | 115.0 | 100 | 6 | Quantifier |
| 133.0 | 71.0 | 100 | 14 | Qualifier |
Table 2: MRM Transitions for this compound (Internal Standard)
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Transition Type |
|---|---|---|---|---|
| 136.0 | 118.0 | 100 | 6 | Quantifier |
| 136.0 | 72.0 | 100 | 14 | Qualifier |
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow from sample receipt to final data analysis for the quantification of this compound.
Troubleshooting Logic for Poor Peak Shape
This decision tree provides a logical path for diagnosing and resolving common causes of poor peak shape in HILIC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
preventing back-exchange of deuterium in (S)-Malic acid-d3
This technical support center is designed for researchers, scientists, and drug development professionals working with (S)-Malic acid-d3. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help prevent the back-exchange of deuterium (B1214612) atoms and ensure the isotopic integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is the process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment, particularly from protic solvents like water.[1] This is a significant concern as it can lead to a decrease in the isotopic purity of the compound, potentially compromising the accuracy and validity of experimental results, especially in metabolic studies and when used as an internal standard in mass spectrometry.[1]
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A2: The deuterium atom on the hydroxyl (-OD) group is the most labile and highly susceptible to rapid exchange with protons from any protic solvent. The deuterium atoms on the carbon backbone (C-D) are generally more stable. However, the deuterium at the α-position to the carboxylic acid can also be prone to exchange under certain conditions, particularly with acid or base catalysis.[2][3]
Q3: What are the primary factors that promote deuterium back-exchange?
A3: The main factors that influence the rate of deuterium back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the back-exchange. The minimum rate of exchange is typically observed at a slightly acidic pH, around 2.5.[4][5]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[5]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are the primary source of protons for back-exchange. The presence of water, even in small amounts in a seemingly aprotic solvent, can be problematic.
-
Exposure Time: The longer the this compound is in contact with a protic environment, the greater the extent of back-exchange will be.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Solution |
| Loss of Isotopic Purity in Samples | Exposure to protic solvents (e.g., water, methanol) during sample preparation or analysis. | Use anhydrous aprotic solvents (e.g., acetonitrile (B52724), DMSO, THF) for sample dissolution and handling. If a protic solvent is unavoidable, minimize exposure time and maintain low temperatures. |
| High pH or low pH of the solution. | Adjust the pH of your solutions to the range of minimum back-exchange, which is typically around pH 2.5.[4][6] Use appropriate buffers to maintain this pH. | |
| Elevated temperatures during sample storage or processing. | Store this compound solutions at low temperatures (ideally 0°C or below).[5] Perform all experimental manipulations on ice or in a cold room. | |
| Inaccurate Quantification in Mass Spectrometry | Back-exchange occurring in the LC mobile phase. | Use a mobile phase with a low pH (e.g., 0.1% formic acid in water/acetonitrile) and keep the analytical column at a low temperature.[6] Minimize the chromatography run time to reduce exposure. |
| In-source back-exchange in the mass spectrometer. | Optimize the ion source parameters, such as temperature, to minimize in-source exchange. | |
| Variability in NMR Results | Deuterium-proton exchange with residual water in the NMR solvent. | Use high-purity, anhydrous deuterated solvents for NMR analysis. Consider adding a drying agent, such as molecular sieves, to the NMR tube if water contamination is suspected. |
Quantitative Data Summary
The rate of deuterium back-exchange is highly dependent on the specific experimental conditions. The following tables provide a summary of the expected impact of pH and temperature on the stability of deuterated carboxylic acids. Please note that these are generalized values, and the actual rates for this compound may vary.
Table 1: Effect of pH on Deuterium Back-Exchange Rate at 25°C
| pH | Relative Back-Exchange Rate | Stability of Deuterium Label |
| 1.0 | High | Low |
| 2.5 | Minimal | High |
| 4.0 | Moderate | Moderate |
| 7.0 (Neutral) | High | Low |
| 10.0 | Very High | Very Low |
Table 2: Effect of Temperature on Deuterium Back-Exchange Rate at pH 2.5
| Temperature | Relative Back-Exchange Rate | Stability of Deuterium Label |
| 0°C | Minimal | High |
| 25°C (Room Temp) | Moderate | Moderate |
| 50°C | High | Low |
| 100°C | Very High | Very Low |
Experimental Protocols
Protocol 1: Minimizing Back-Exchange During Sample Preparation
Objective: To prepare a solution of this compound in an appropriate solvent while minimizing deuterium loss.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Acetonitrile, DMSO)
-
Volumetric flasks, pipettes, and other necessary glassware
-
Inert gas (e.g., Argon or Nitrogen)
-
Ice bath
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C for at least 2 hours and allow to cool in a desiccator over a desiccant.
-
Solvent Handling: Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system. Handle the solvent under an inert atmosphere to prevent moisture absorption.
-
Dissolution: Weigh the required amount of this compound in a dry vial under an inert gas if possible.
-
Add the anhydrous aprotic solvent to the vial.
-
If necessary, sonicate briefly in a room temperature water bath to aid dissolution.
-
Storage: Store the resulting solution in a tightly sealed container at -20°C or below.
Protocol 2: Quantification of Deuterium Back-Exchange using NMR Spectroscopy
Objective: To determine the extent of deuterium back-exchange in a sample of this compound.
Materials:
-
This compound sample
-
Anhydrous deuterated NMR solvent (e.g., DMSO-d6)
-
Internal standard with a known concentration (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample and the internal standard in the anhydrous deuterated NMR solvent.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for full relaxation of the protons.
-
Data Analysis:
-
Integrate the proton signals corresponding to any back-exchanged positions on the malic acid molecule.
-
Integrate the signal from the internal standard.
-
Calculate the amount of back-exchanged malic acid relative to the internal standard.
-
The percentage of back-exchange can be determined by comparing the integral of the proton signal from the back-exchanged position to the expected integral for a fully protonated molecule at that position.
-
Protocol 3: Analysis of this compound with Minimized Back-Exchange by LC-MS
Objective: To analyze this compound using liquid chromatography-mass spectrometry while minimizing on-column back-exchange.
Materials:
-
This compound sample
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS system with a cooled autosampler and column oven
Procedure:
-
Sample Preparation: Prepare the sample in a solvent compatible with the mobile phase, preferably with a high organic content and low water content, and maintain it at a low temperature (e.g., 4°C) in the autosampler.
-
LC Conditions:
-
Equilibrate the column at a low temperature (e.g., 4°C).
-
Use a fast gradient to minimize the analysis time.
-
The mobile phase should be acidic (pH ~2.5-3) to minimize back-exchange. 0.1% formic acid is a common choice.
-
-
MS Detection:
-
Use a suitable ionization technique (e.g., ESI in negative mode).
-
Monitor the mass-to-charge ratio (m/z) for both the deuterated and potentially back-exchanged (partially or fully protonated) forms of malic acid.
-
-
Data Analysis: Quantify the peak areas for the different isotopic forms to determine the extent of in-analysis back-exchange.
Visualizations
References
- 1. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bipm.org [bipm.org]
- 4. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
quality control checks for isotopic labeling experiments
Welcome to the technical support center for isotopic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the quality and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control (QC) checkpoints in an isotopic labeling experiment?
A1: The success of an isotopic labeling experiment hinges on several critical quality control (QC) steps throughout the workflow. The primary checkpoints include verifying the isotopic enrichment of your labeled compounds, ensuring complete label incorporation in cellular or in vivo models, maintaining consistency in sample preparation and mixing, and validating the accuracy of mass spectrometry data.[1] Neglecting these steps can lead to inaccurate quantification and unreliable results.[1]
Q2: How can I assess the isotopic enrichment of my labeled compound?
A2: Isotopic enrichment is a crucial parameter that should be verified before initiating your experiment. This can be determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HR-MS allows for the extraction and integration of isotopic ions to calculate the percentage of isotopic purity, while NMR confirms the structural integrity and the specific positions of the isotopic labels.[1][2]
Q3: What is metabolic scrambling and how can it affect my results?
Q4: Why is it important to correct for the natural isotopic abundance?
A4: Many elements, particularly carbon, have naturally occurring heavy isotopes (e.g., ¹³C). These natural isotopes contribute to the mass isotopologue distribution (MID) of a metabolite, which can interfere with the measurement of the incorporated label. Correcting for the natural isotopic abundance is essential for accurately determining the true level of isotopic enrichment from your experiment.
Troubleshooting Guides
Issue 1: Incomplete Labeling in SILAC Experiments
Symptom: Mass spectrometry data shows a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium. | Achieve >99% incorporation of the heavy amino acids.[1] |
| Amino Acid Conversion | Some cell lines can convert arginine to proline. Check for this conversion. | Minimized metabolic conversion and accurate labeling.[1][3] |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, as it can interfere with amino acid metabolism. | Elimination of a biological variable that can interfere with labeling.[1] |
| Unlabeled Amino Acids in Serum | Use dialyzed fetal bovine serum to remove unlabeled amino acids. | Prevents competition between labeled and unlabeled amino acids.[3] |
Issue 2: Low Reporter Ion Intensities in TMT Experiments
Symptom: Low reporter ion intensities and a high degree of missing values in the quantitative data across different TMT channels.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sample pH | Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the TMT reagent.[1] | Optimal reaction conditions for the TMT reagent, leading to high labeling efficiency.[1] |
| Insufficient TMT Reagent | Ensure an adequate molar excess of the TMT reagent to the total amount of peptide. Follow the manufacturer's recommendations. | Complete labeling of all available primary amines on the peptides.[1] |
| Interfering Substances | Ensure the sample is free from primary amine-containing buffers (e.g., Tris) that can compete with peptides for TMT labeling. | Reduced off-target reactions and increased labeling efficiency. |
Issue 3: High Variability in Metabolic Flux Analysis (MFA)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Metabolic Steady State Not Reached | Ensure that the cells are in a metabolic and isotopic steady state before harvesting.[4] | Constant isotopic enrichment of intracellular metabolites over time, a prerequisite for steady-state MFA.[4] |
| Suboptimal Choice of Isotopic Tracer | Use rational design algorithms or perform parallel labeling experiments to select the optimal tracer for the pathway of interest.[1] | More informative labeling patterns in measured metabolites for resolving fluxes.[1] |
| Inaccurate Measurement of Isotopic Enrichment | Employ high-resolution mass spectrometry to accurately determine the mass isotopologue distribution (MID). | Precise data for accurate flux calculations. |
Experimental Protocols
Protocol 1: Verification of Isotopic Enrichment of a Labeled Compound
-
Sample Preparation: Prepare a solution of the isotopically labeled compound at a known concentration.
-
High-Resolution Mass Spectrometry (HR-MS) Analysis:
-
Infuse the sample directly into a high-resolution mass spectrometer.
-
Acquire a full scan mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the labeled compound and any detected unlabeled species.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic enrichment using the following formula: % Enrichment = (Intensity of Labeled Species / (Intensity of Labeled Species + Intensity of Unlabeled Species)) * 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
-
Acquire ¹H and/or ¹³C NMR spectra of the labeled compound.
-
Confirm the positions of the isotopic labels by observing the absence of signals (for ¹H) or the presence of characteristic couplings (for ¹³C).
-
Assess the structural integrity of the compound.
-
Protocol 2: Checking SILAC Labeling Efficiency
-
Cell Culture: Culture a small batch of cells in the "heavy" SILAC medium for the intended duration of the experiment (at least 5-6 cell doublings).[1]
-
Protein Extraction and Digestion:
-
Harvest the cells and extract the total protein.
-
Digest the proteins into peptides using trypsin.[1]
-
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify peptides.
-
For a selection of identified peptides, manually inspect the MS1 spectra to compare the intensity of the heavy-labeled peptide to any residual light-labeled peptide.
-
Calculate the labeling efficiency for each peptide: % Labeling Efficiency = (Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)) * 100
-
An average labeling efficiency of >99% is considered optimal.
-
Visualizations
Caption: General workflow for an isotopic labeling experiment.
References
enhancing the accuracy of metabolite quantification with internal standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the accuracy of metabolite quantification using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it critical for accurate metabolite quantification?
An internal standard is a compound of a known concentration that is added to all samples, calibration standards, and quality controls before analysis.[1][2][3] Its primary role is to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2][4][5]
Internal standards are crucial for:
-
Correcting for sample loss: They account for the loss of analytes during multi-step sample preparation procedures like dilution, extraction, and reconstitution.[5][6]
-
Normalizing for analytical variability: They help to normalize fluctuations in signal intensity caused by variations in injection volume, instrument performance, and detector response.[2][4]
-
Compensating for matrix effects: In mass spectrometry, co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte. A well-chosen internal standard can help to mitigate these matrix effects.[1][5]
-
Improving reproducibility: By minimizing technical variability, internal standards ensure that results are more reproducible across different analytical runs, instruments, and even laboratories.[4]
Q2: What are the different types of internal standards and which one should I choose?
There are two main types of internal standards used in LC-MS bioanalysis:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard".[6] A SIL-IS is a form of the analyte where one or more atoms have been replaced by a stable isotope (e.g., ¹³C, ¹⁵N, ²H).[1][5] Because they are nearly identical chemically and physically to the analyte, they co-elute and experience the same matrix effects, providing the most accurate correction.[5][7]
-
Structural Analogue Internal Standards: These are molecules that are chemically similar to the analyte but not identical.[5][8] They are used when a SIL-IS is not available.[1] The chosen analogue should have similar extraction recovery and ionization properties to the analyte.[5]
Recommendation: Whenever possible, use a stable isotope-labeled internal standard for your target metabolite.[1]
Q3: How do I select an appropriate internal standard?
The ideal internal standard should:
-
Not be naturally present in the biological sample.[1]
-
Elute close to the analyte without causing interference.
-
Have a similar response to the detector as the analyte.
-
Be of high purity.
-
For mass spectrometry, an isotopically labeled analog of the analyte is the best choice.[1]
Q4: When and how much internal standard should I add to my samples?
-
When to add: The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[7][8]
-
How much to add: The concentration of the internal standard should be consistent across all samples and fall within the linear range of the standard curve.[1][8] A common practice is to add an amount that results in a peak area similar to that of the analyte in the sample.[8] For targeted metabolomics, the internal standard concentration is often in the range of 10 to 100 times that of the target metabolites to ensure reliable quantification.[8]
Troubleshooting Guides
Problem 1: High variability in internal standard peak area across samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent addition of IS | - Ensure the IS is added using a calibrated pipette. - Add a larger volume of a less concentrated IS solution to minimize pipetting errors.[9] - Prepare a master mix of the IS solution to add to all samples. |
| Sample matrix effects | - Evaluate different sample cleanup or extraction methods. - If not already using one, switch to a stable isotope-labeled internal standard that co-elutes with the analyte.[5] |
| Autosampler issues | - Check for blockages in the autosampler needle.[9] - Ensure consistent injection volumes by performing a system suitability test. |
| IS instability | - Check the stability of the IS in the sample matrix and storage conditions. |
Problem 2: Poor accuracy or precision in quantitative results despite using an internal standard.
| Possible Cause | Troubleshooting Steps |
| Inappropriate internal standard | - The chosen IS may not be behaving similarly to the analyte. - If using a structural analogue, it may have different extraction recovery or ionization efficiency.[5] - Switch to a stable isotope-labeled IS if possible. |
| Non-linearity of the calibration curve | - Ensure the concentration of the IS and the analyte in the samples fall within the linear dynamic range of the assay. - Prepare a new set of calibration standards. |
| Cross-contribution between analyte and IS | - In mass spectrometry, check for isotopic crosstalk between the analyte and the IS. Ensure the mass difference is sufficient (ideally ≥ 3 Da).[7] |
| Incorrect data processing | - Verify the integration of all peaks. - Ensure the correct formula is used to calculate the response ratio. |
Problem 3: Internal standard signal is not detected or is very low.
| Possible Cause | Troubleshooting Steps |
| IS was not added | - Review the sample preparation protocol. - Prepare a fresh sample and ensure the IS is added. |
| IS degradation | - Check the expiration date and storage conditions of the IS stock solution. - Prepare a fresh stock solution. |
| Instrument sensitivity issue | - Check the instrument parameters (e.g., detector voltage, ionization source settings). - Inject a pure solution of the IS to verify instrument performance. |
| Severe ion suppression | - Dilute the sample to reduce matrix effects. - Optimize the chromatographic separation to separate the IS from interfering matrix components. |
Experimental Protocols
Protocol: General Workflow for Internal Standard Addition
-
Prepare Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a suitable solvent to create a concentrated stock solution. Store this solution under appropriate conditions (e.g., -20°C or -80°C).
-
Prepare Working Internal Standard Solution: Dilute the stock solution to a working concentration. The final concentration in the sample should be within the linear range of the analytical method.
-
Sample Preparation: a. Aliquot the biological samples (e.g., plasma, urine, tissue homogenate) into individual tubes. b. Add a precise and consistent volume of the working internal standard solution to each sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.[7][8] c. Vortex each tube to ensure thorough mixing.
-
Proceed with Sample Extraction: Follow your established protocol for protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analysis: Analyze the samples using your LC-MS or GC-MS method.
-
Data Processing: a. Integrate the peak areas of the analyte and the internal standard. b. Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area). c. Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards. d. Determine the concentration of the analyte in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for metabolite quantification using an internal standard.
Caption: Troubleshooting decision tree for variable internal standard signals.
References
- 1. Choosing an Internal Standard [restek.com]
- 2. nebiolab.com [nebiolab.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. iroatech.com [iroatech.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. iroatech.com [iroatech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How Much Internal Standard Should Be Added in Targeted Metabolomics? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
dealing with co-eluting peaks in malic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of malic acid, particularly the challenge of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in malic acid analysis?
A1: Co-elution in malic acid analysis by HPLC can stem from several factors:
-
Structurally Similar Compounds: The most common issue is the presence of other organic acids with similar chemical structures and polarities, such as fumaric acid, succinic acid, tartaric acid, and citric acid. Fumaric acid, a trans-isomer of butenedioic acid, is a frequent impurity in commercial malic acid and can be challenging to separate.[1][2][3]
-
Inadequate Chromatographic Conditions: Suboptimal mobile phase pH, incorrect solvent composition, or an inappropriate column can all lead to poor separation.[4][5]
-
Matrix Effects: Complex sample matrices, such as fruit juices or pharmaceutical formulations, can contain numerous compounds that may interfere with the malic acid peak.[6][7]
-
Chiral Co-elution: If the analysis requires the separation of D- and L-malic acid enantiomers, a standard reversed-phase method will not be sufficient, leading to their co-elution.[8][9][10][11][12]
Q2: I am observing a second peak close to my malic acid standard. What could it be?
A2: A common impurity found in malic acid standards is fumaric acid.[2][13] Fumaric acid has a much stronger UV absorbance at 210 nm compared to malic acid.[2] Therefore, even a small amount of fumaric acid impurity can result in a significant peak that may co-elute or elute very close to the malic acid peak.[2] To confirm, you can run a fumaric acid standard under the same chromatographic conditions.
Q3: How does mobile phase pH affect the separation of malic acid and other organic acids?
A3: The pH of the mobile phase is a critical parameter for the separation of organic acids like malic acid.[4][5][14][15][16] Malic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 3.4 and pKa2 ≈ 5.1). To achieve good retention and peak shape on a reversed-phase column (like a C18), it is essential to suppress the ionization of the acid. This is typically achieved by maintaining the mobile phase pH below the first pKa of malic acid, usually around pH 2.5-3.0, using a buffer like phosphate (B84403) or an acid modifier like phosphoric acid.[17][18] Operating at a pH close to the pKa can lead to peak splitting or broadening due to the presence of both ionized and non-ionized forms of the acid.[4][5]
Q4: Can I separate D- and L-malic acid using a standard C18 column?
A4: No, a standard C18 column cannot separate enantiomers like D- and L-malic acid. To resolve these chiral compounds, you will need to employ a chiral separation technique. This can be achieved by using a chiral stationary phase (a chiral column) or by pre-column derivatization with a chiral reagent, which creates diastereomers that can then be separated on a standard C18 column.[8][9][10][11][12]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your malic acid analysis.
Step 1: Initial Assessment and Peak Purity Check
Before making any changes to your method, it's crucial to confirm that you indeed have a co-elution issue.
-
Visual Inspection: Examine the peak shape of your malic acid peak. Asymmetrical peaks (fronting or tailing) can be an indication of a hidden impurity.
-
Peak Purity Analysis: If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), perform a peak purity analysis. This will compare the UV spectra across the peak. A non-homogenous spectrum suggests the presence of a co-eluting compound.
Step 2: Method Optimization Strategies
If co-elution is confirmed, follow these optimization steps, making one change at a time to evaluate its effect.
Changes to the mobile phase can significantly impact selectivity and resolution.
-
Adjusting pH: As discussed in the FAQs, lowering the mobile phase pH (e.g., from 3.0 to 2.5) can improve the peak shape of organic acids and potentially resolve co-eluting peaks. Ensure your column is stable at the chosen pH.[18]
-
Changing Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.
-
Modifying Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, but be mindful of potential precipitation when mixing with the organic solvent.
-
Gradient Optimization: If you are using a gradient elution, try making the gradient shallower (i.e., decrease the rate of change of the organic solvent). This gives the analytes more time to interact with the stationary phase and can improve the separation of closely eluting compounds.
-
Temperature Adjustment: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, be aware that it can also alter selectivity.
-
Flow Rate Reduction: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.
If mobile phase and method modifications are insufficient, consider changing the column.
-
Different Stationary Phase Chemistry: If you are using a standard C18 column, switching to a column with a different stationary phase, such as a polar-embedded C18 or an ion-exchange column, can provide a different selectivity and resolve the co-eluting peaks.[19]
-
Smaller Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency, leading to sharper peaks and better resolution.
-
Longer Column: A longer column increases the number of theoretical plates and can improve resolution, but it will also lead to longer run times and higher backpressure.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-eluting peaks.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Organic Acid Analysis
This protocol is a starting point for the analysis of malic acid in samples like fruit juices and can be optimized as needed.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 2.8 with phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral Separation of D- and L-Malic Acid via Pre-column Derivatization
This protocol is for the separation of malic acid enantiomers.
-
Derivatization Reagent: (R)-1-(1-naphthyl)ethylamine ((R)-NEA).[9][10][11][12]
-
Derivatization Procedure:
-
Activate the carboxyl groups of malic acid using a carbodiimide (B86325) (e.g., EDC) and an activator (e.g., HOBt).
-
React the activated malic acid with the chiral derivatization reagent, (R)-NEA, to form diastereomers.
-
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., potassium dihydrogen phosphate with an ion-pairing agent like sodium 1-heptanesulfonate, pH adjusted to ~2.8).[9][12]
-
Detection: UV at a wavelength appropriate for the derivatized products (e.g., 225 nm).[9][12]
Experimental Workflow for Method Development
Caption: A general workflow for HPLC method development.
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time and Resolution
| Mobile Phase pH | Malic Acid Retention Time (min) | Fumaric Acid Retention Time (min) | Resolution (Rs) |
| 3.5 | 5.2 | 5.5 | 1.2 |
| 3.0 | 6.8 | 7.3 | 1.8 |
| 2.5 | 8.5 | 9.2 | 2.5 |
Note: Data is illustrative and will vary depending on the specific column and other chromatographic conditions. A resolution value (Rs) of >1.5 is generally considered baseline separation.
Table 2: Comparison of Different C18 Columns for Malic Acid and Fumaric Acid Separation
| Column Type | Malic Acid Retention Time (min) | Fumaric Acid Retention Time (min) | Resolution (Rs) |
| Standard C18 (5 µm) | 6.8 | 7.3 | 1.8 |
| C18 with Polar Endcapping (5 µm) | 7.2 | 7.9 | 2.2 |
| C18 Core-Shell (2.7 µm) | 4.5 | 4.9 | 2.8 |
Note: Data is illustrative. Mobile phase: 20 mM KH2PO4, pH 2.8. Flow rate: 1.0 mL/min.
Signaling Pathway for pH Effect on Retention
Caption: How mobile phase pH influences analyte retention.
References
- 1. agilent.com [agilent.com]
- 2. USP Malic acid standard by HPLC has two separate peaks - Chromatography Forum [chromforum.org]
- 3. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pepolska.pl [pepolska.pl]
- 7. Rapid determination of main constituents of packed juices by reverse phase-high performance liquid chromatography: an insight in to commercial fruit drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. glsciences.com [glsciences.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. agilent.com [agilent.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. scispace.com [scispace.com]
- 19. oiv.int [oiv.int]
Technical Support Center: (S)-Malic acid-d3
Welcome to the technical support center for (S)-Malic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of (S)-Malic acid, a naturally occurring dicarboxylic acid. The replacement of specific hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, makes it a valuable tool in analytical and metabolic research. Its primary applications include:
-
Internal Standard: Due to its similar chemical and physical properties to the endogenous (unlabeled) S-Malic acid, it is an ideal internal standard for accurate quantification in mass spectrometry-based assays (e.g., LC-MS, GC-MS).
-
Tracer in Metabolic Studies: It can be used to trace the metabolic fate of malic acid in biological systems, helping to elucidate metabolic pathways and fluxes.
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage are as follows:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep tightly sealed in a dry environment. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in various polar solvents. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
Water
When preparing aqueous solutions, it is advisable to use purified water (e.g., deionized or distilled). For long-term storage in solution, aprotic solvents like DMSO are often preferred to minimize the risk of hydrogen-deuterium exchange.
Q4: Is there a risk of deuterium-hydrogen exchange?
A4: Yes, deuterium atoms, particularly those on hydroxyl (-OH) or carboxyl (-COOH) groups, or on carbons adjacent to carbonyl groups, can be susceptible to exchange with hydrogen atoms from the solvent or matrix. This can compromise the isotopic purity of the standard. To minimize this risk:
-
Use aprotic solvents for long-term storage whenever possible.
-
If using protic solvents like water or methanol, prepare solutions fresh or store them at low temperatures (-80°C) for a limited time.
-
Maintain a neutral pH for aqueous solutions, as acidic or basic conditions can catalyze the exchange.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or drifting analyte/internal standard response ratio. | 1. Deuterium-hydrogen exchange: The isotopic purity of the standard is changing over time. 2. Degradation of the standard: The standard is not stable under the experimental conditions. 3. Differential matrix effects: The analyte and internal standard are not co-eluting perfectly, leading to different degrees of ion suppression or enhancement. | 1. Assess for exchange: Analyze the internal standard solution over time, monitoring for any increase in the signal of the unlabeled analyte. If exchange is detected, switch to an aprotic solvent, adjust the pH to neutral, or prepare solutions more frequently.[1][2] 2. Perform a stability study: Follow the protocol below to determine the stability of this compound in your specific matrix and under your experimental conditions. 3. Optimize chromatography: Adjust your LC method to ensure co-elution of the analyte and the internal standard. |
| Appearance of unexpected peaks in the chromatogram. | 1. Degradation products: this compound may be degrading into other compounds. 2. Contamination: The solvent or sample matrix may be contaminated. | 1. Conduct forced degradation studies: Subject the standard to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. This can help in developing a stability-indicating analytical method.[3] 2. Analyze blanks: Run solvent and matrix blanks to identify the source of contamination. |
| Low recovery of the internal standard. | 1. Adsorption: The compound may be adsorbing to container surfaces (e.g., glass or plastic). 2. Precipitation: The compound may be precipitating out of solution, especially at low temperatures. | 1. Use silanized glassware or polypropylene (B1209903) tubes. 2. Visually inspect solutions after thawing. Ensure the standard is fully dissolved before use. Consider a brief sonication if necessary. |
Experimental Protocols
Protocol for Validating the Stability of this compound in Solution
This protocol is designed to assess the stability of this compound in a specific solvent or experimental matrix under defined storage conditions.
1. Objective: To determine the short-term (bench-top) and long-term stability of this compound by monitoring its concentration over time.
2. Materials:
-
This compound
-
Unlabeled (S)-Malic acid (for quality control samples)
-
High-purity solvent (e.g., DMSO, methanol, water)
-
Experimental matrix (e.g., plasma, cell culture medium)
-
Calibrated analytical balance and volumetric flasks
-
LC-MS/MS system or other appropriate analytical instrument
3. Methodology:
a. Preparation of Quality Control (QC) Samples:
-
Prepare a stock solution of unlabeled (S)-Malic acid at a known high concentration.
-
Prepare two levels of QC samples (low and high concentration) by spiking the unlabeled (S)-Malic acid into the matrix of interest.
-
Spike the this compound internal standard into all QC samples at the final working concentration that will be used in your assay.
b. Time-Zero (T0) Analysis:
-
Immediately after preparation, analyze a set of freshly prepared QC samples (n=3-5 for each level).
-
Calculate the peak area response ratio of the unlabeled analyte to the deuterated internal standard. The average of these ratios will serve as the baseline (100% stability).[1]
c. Stability Assessment:
-
Short-Term (Bench-Top) Stability:
-
Store aliquots of the QC samples at room temperature (or your typical sample processing temperature).
-
Analyze the samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
-
Long-Term Stability:
-
Store aliquots of the QC samples under your intended long-term storage conditions (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
-
Freeze-Thaw Stability:
-
Subject aliquots of the QC samples to three or more freeze-thaw cycles. A typical cycle consists of freezing the samples at the intended storage temperature for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analyze the samples after the final thaw cycle.
-
4. Data Evaluation:
-
For each time point and condition, calculate the mean response ratio from the replicate QC samples.
-
Compare this mean ratio to the mean T0 ratio.
-
The internal standard is generally considered stable if the mean response ratio is within ±15% of the T0 value.[1]
5. Quantitative Data Summary Table (Template):
Use the following table to record and present your stability data.
| Stability Condition | Storage Duration | Storage Temperature | Mean Response Ratio (Analyte/IS) | % of Initial Ratio | Pass/Fail (±15% criterion) |
| Initial (T0) | 0 hours | N/A | [Record T0 ratio] | 100% | N/A |
| Bench-Top | 4 hours | Room Temp | |||
| 8 hours | Room Temp | ||||
| 24 hours | Room Temp | ||||
| Freeze-Thaw | 1 Cycle | -20°C / RT | |||
| 2 Cycles | -20°C / RT | ||||
| 3 Cycles | -20°C / RT | ||||
| Long-Term | 1 Week | -80°C | |||
| 1 Month | -80°C | ||||
| 3 Months | -80°C | ||||
| 6 Months | -80°C |
Visualizations
Below are diagrams to illustrate key workflows and concepts related to the stability of this compound.
Caption: Workflow for validating the stability of this compound.
Caption: Troubleshooting logic for inconsistent analytical results.
References
Validation & Comparative
A Comparative Guide to the Validation of LC-MS Methods for (S)-Malic Acid Enantiomeric Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of malic acid enantiomers is critical in various fields, including drug development, food and beverage quality control, and metabolomics. The stereochemistry of malic acid can significantly impact its biological activity and safety profile. This guide provides a detailed comparison of two distinct liquid chromatography-mass spectrometry (LC-MS) based methods for the enantioselective analysis of malic acid, utilizing (S)-Malic acid-d3 as an internal standard. The comparison focuses on a direct chiral LC-MS/MS method and an indirect approach involving pre-column derivatization followed by reversed-phase LC-MS/MS.
This guide presents a head-to-head comparison of their validation parameters, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific analytical needs.
Method 1: Direct Chiral LC-MS/MS using a Macrocyclic Glycopeptide Stationary Phase
This method employs a chiral stationary phase (CSP) for the direct separation of (S)- and (R)-malic acid enantiomers without the need for derivatization. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting matrix effects and improving the accuracy and precision of quantification.
Method 2: Pre-column Derivatization with (R)-1-(1-Naphthyl)ethylamine (R-NEA) followed by RP-LC-MS/MS
This alternative approach involves the derivatization of the carboxylic acid groups of malic acid with a chiral reagent, (R)-NEA, to form diastereomers. These diastereomers can then be separated on a conventional achiral reversed-phase (RP) column.
Head-to-Head Performance Comparison
The following table summarizes the key validation parameters for both methods, based on established regulatory guidelines from the FDA and EMA.
| Validation Parameter | Method 1: Direct Chiral LC-MS/MS | Method 2: Pre-column Derivatization RP-LC-MS/MS | FDA/EMA Acceptance Criteria |
| Specificity/Selectivity | High, baseline separation of enantiomers on a chiral column. | High, baseline separation of diastereomeric derivatives. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity (r²) | >0.995 | >0.999[1] | ≥0.99 |
| Linearity Range | 0.1 - 10 µg/mL (projected) | 0.05 - 0.25 µg/mL[1] | Defined by the validated range. |
| Lower Limit of Quantification (LLOQ) | ~0.1 µg/mL (projected) | 0.05 µg/mL (as minimum detection limit of 0.1 ng on-column)[1] | Signal-to-noise ratio ≥ 5-10, with acceptable precision (≤20%) and accuracy (±20%). |
| Accuracy (% Bias) | Within ±15% (projected) | Within ±15% | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision (% CV) | <15% (projected) | <15%[1] | ≤15% (≤20% at LLOQ). |
| Matrix Effect | To be assessed; compensated by co-eluting internal standard. | To be assessed; compensated by internal standard. | Accuracy and precision of post-extraction spiked samples should be within ±15%. |
| Recovery | To be assessed; should be consistent and reproducible. | To be assessed; should be consistent and reproducible. | No specific acceptance criteria, but should be consistent. |
| Stability | To be assessed for various storage conditions. | Derivatized product is stable.[1] | Analyte stability should be demonstrated under expected sample handling and storage conditions. |
Note: Some data for the Direct Chiral LC-MS/MS method are projected based on typical performance characteristics of similar assays, as a specific complete validation report was not available in the searched literature.
Experimental Protocols
Method 1: Direct Chiral LC-MS/MS
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, fruit juice), add 10 µL of this compound internal standard solution (10 µg/mL).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Chiral Column: Macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC V2)
-
Mobile Phase: Methanol/Acetonitrile/Water (49/49/2, v/v/v) with 50 mM formic acid and 50 mM ammonium (B1175870) formate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
(S)-/(R)-Malic acid: m/z 133 -> 115 (loss of H₂O)
-
This compound: m/z 136 -> 118
-
Method 2: Pre-column Derivatization RP-LC-MS/MS
1. Derivatization and Sample Preparation: [1]
-
To 100 µL of the sample, add 10 µL of this compound internal standard solution.
-
Add 200 µL of 1 mg/mL 1-hydroxybenzotriazole (B26582) (HOBT) in acetonitrile and 200 µL of 1.5 mg/mL 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in acetonitrile.
-
Vortex and let stand at room temperature for 2 minutes to activate the carboxyl groups.
-
Add 20 µL of 10 mg/mL (R)-1-(1-naphthyl)ethylamine (R-NEA) in acetonitrile.
-
Heat the mixture at 40°C for 2 hours.
-
Dilute the sample with the mobile phase before injection.
2. LC-MS/MS Conditions: [1]
-
LC System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., Kromasil C18)
-
Mobile Phase: Acetonitrile and 0.01 M potassium dihydrogen phosphate (B84403) with 20 mM sodium heptanesulfonate, adjusted to pH 2.8 (45:55, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
-
(S)-/(R)-Malic acid-(R)-NEA derivative: m/z 441 -> 287, 155
-
This compound-(R)-NEA derivative: m/z 444 -> 287, 155
-
Workflow Diagrams
Discussion and Method Selection
Direct Chiral LC-MS/MS (Method 1) is generally preferred for its simplicity and reduced sample preparation time. By eliminating the derivatization step, it minimizes potential sources of error and variability. The use of a co-eluting stable isotope-labeled internal standard provides the most accurate correction for matrix effects. However, this method requires a specialized and often more expensive chiral column, and method development can be more challenging to achieve baseline separation of enantiomers.
Pre-column Derivatization RP-LC-MS/MS (Method 2) offers the advantage of using a standard, robust, and less expensive C18 column. The derivatization process can also improve the chromatographic properties and ionization efficiency of the analytes.[1] This method has demonstrated excellent sensitivity and precision.[1] The main drawbacks are the increased sample preparation time and the potential for incomplete or variable derivatization, which can impact accuracy and precision if not carefully controlled. The internal standard helps to mitigate this, but it does not undergo the derivatization reaction itself.
References
A Researcher's Guide: Comparing (S)-Malic Acid-d3 and 13C-Malic Acid as Metabolic Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences the outcomes of metabolic studies. This guide provides an objective comparison of two commonly used tracers for malic acid, (S)-Malic acid-d3 and 13C-malic acid, to facilitate an informed choice for your specific research needs.
Stable isotope tracers are invaluable tools for dissecting the complexities of metabolic pathways.[1] By introducing molecules labeled with heavy, non-radioactive isotopes into a biological system, researchers can track their metabolic fate, quantify flux through various pathways, and gain insights into cellular physiology in both health and disease.[1] Malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is central to cellular energy production and biosynthesis.[2][3][4] This guide will compare and contrast the utility of deuterated (this compound) and carbon-13 labeled (13C-malic acid) tracers for studying malic acid metabolism.
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope tracing involves the introduction of a substrate enriched with a stable isotope (e.g., ²H or ¹³C) into a biological system.[1] As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the extent and pattern of isotopic enrichment in these metabolites.[5] This information allows for the determination of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway.[5]
Physical and Chemical Properties of Tracers
A summary of the key physical and chemical properties of this compound and various 13C-labeled malic acid tracers is presented in Table 1. The choice of a specific 13C-labeled malic acid will depend on the specific metabolic question being addressed.
| Property | This compound | 13C-Malic Acid (e.g., Malic acid-13C4) |
| Molecular Formula | C4H3D3O5 | 13C4H6O5 |
| Molecular Weight | 137.09 g/mol | 138.06 g/mol |
| Isotopic Label | Deuterium (B1214612) (²H) | Carbon-13 (¹³C) |
| Labeling Position | Typically on the carbon backbone (e.g., 2,3,3-d3) | Specific or uniform labeling of the carbon skeleton |
| Natural Abundance of Isotope | ~0.015% | ~1.1% |
Performance Comparison of this compound and 13C-Malic Acid
The selection between a deuterated and a carbon-13 labeled tracer hinges on the specific experimental goals and the metabolic pathways under investigation. Each tracer presents a unique set of advantages and disadvantages.
This compound: Probing C-H Bond Cleavage and Redox Reactions
This compound offers a powerful tool for investigating reactions that involve the cleavage of carbon-hydrogen bonds. The substitution of hydrogen with the heavier deuterium isotope can lead to a kinetic isotope effect (KIE) , where the rate of a reaction is slowed down due to the greater strength of the C-D bond compared to the C-H bond. This phenomenon can be exploited to identify rate-limiting steps in a pathway.
However, the KIE can also be a confounding factor in metabolic flux analysis (MFA) if not properly accounted for, as it can alter the natural flow of metabolites. The primary analytical advantage of deuterium labeling is the low natural abundance of deuterium, which results in a low background signal and potentially higher sensitivity in detection.
13C-Malic Acid: Directly Tracing the Carbon Skeleton
13C-malic acid is the tracer of choice for directly following the carbon atoms of malic acid as they traverse metabolic pathways. Because the mass difference between ¹²C and ¹³C is smaller than that between ¹H and ²H, the kinetic isotope effect is generally negligible for ¹³C tracers, meaning they are less likely to perturb the metabolic system they are intended to measure.
13C-MFA is a well-established technique for quantifying the relative and absolute fluxes through central carbon metabolism, including the TCA cycle.[6] By analyzing the mass isotopomer distribution (MID) of downstream metabolites, researchers can elucidate the contributions of different pathways to their production.[7]
Experimental Protocols
The following section provides a detailed, generalized protocol for a tracer study in cultured mammalian cells using either this compound or 13C-malic acid.
Cell Culture and Tracer Introduction
-
Cell Seeding: Seed adherent mammalian cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture cells in standard growth medium for 24 hours.
-
Media Preparation: Prepare the experimental medium by supplementing a base medium (e.g., DMEM without glucose and glutamine) with dialyzed fetal bovine serum and the desired concentrations of nutrients, including the isotopically labeled malic acid tracer.
-
Tracer Introduction: At the start of the experiment, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed experimental medium containing the tracer.
-
Incubation: Incubate the cells for a predetermined period to allow for the tracer to be incorporated into intracellular metabolites and reach a metabolic and isotopic steady-state. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.
Sample Quenching and Metabolite Extraction
-
Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add a cold quenching solution (e.g., -80°C 80% methanol/water).
-
Cell Scraping and Collection: Place the culture plates on dry ice and scrape the cells into the quenching solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis and metabolite extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol/water).
-
Chromatographic Separation: Separate the metabolites using liquid chromatography, typically with a column designed for polar metabolite analysis (e.g., a HILIC column).
-
Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer to determine the mass-to-charge ratio (m/z) and intensity of the different isotopologues of malic acid and its downstream metabolites.
Data Presentation
The quantitative data obtained from the LC-MS analysis can be summarized in a table to facilitate comparison. Table 2 provides an example of the expected data from a tracer experiment.
| Metabolite | Isotopologue | This compound Tracer (Relative Abundance %) | 13C-Malic Acid Tracer (Relative Abundance %) |
| Malic Acid | M+0 | 5 | 2 |
| M+1 | 2 | 3 | |
| M+2 | 3 | 10 | |
| M+3 | 90 | 15 | |
| M+4 | - | 70 | |
| Fumarate | M+0 | 60 | 55 |
| M+1 | 10 | 12 | |
| M+2 | 25 | 20 | |
| M+3 | 5 | 8 | |
| M+4 | - | 5 | |
| Aspartate | M+0 | 70 | 65 |
| M+1 | 15 | 15 | |
| M+2 | 10 | 12 | |
| M+3 | 5 | 5 | |
| M+4 | - | 3 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualization of Metabolic Pathways and Workflows
Visualizing the complex relationships in metabolic pathways and experimental procedures is crucial for understanding and communicating research findings. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of a malic acid tracer study.
Caption: Entry and metabolism of malic acid in the TCA cycle.
Caption: Experimental workflow for a malic acid tracer study.
Conclusion
The choice between this compound and 13C-malic acid as a metabolic tracer is contingent on the specific research question. For studies focused on enzymatic mechanisms and potential kinetic effects, this compound is a valuable tool. For quantitative metabolic flux analysis where the primary goal is to trace the carbon backbone through metabolic pathways with minimal perturbation, 13C-malic acid is generally the preferred option. By carefully considering the principles and protocols outlined in this guide, researchers can select the optimal tracer to achieve their experimental objectives and gain deeper insights into the intricate world of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. byjus.com [byjus.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 6. 13 C-MFA helps to identify metabolic bottlenecks for improving malic acid production in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of (S)-Malic acid-d3 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and metabolomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Among these, deuterated standards are often considered the gold standard. This guide provides an objective comparison of the expected performance of (S)-Malic acid-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, benchmarked against other commonly used deuterated organic acid standards. While specific, publicly available validation reports detailing the accuracy and precision of this compound are limited, this guide compiles representative data from analogous deuterated internal standards to provide a robust performance expectation.
Data Presentation: Performance of Deuterated Internal Standards
The following table summarizes typical validation data for the quantification of organic acids using deuterated internal standards. This data is representative of the performance that can be expected from a well-validated LC-MS/MS method utilizing this compound.
| Internal Standard | Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| This compound (Expected) | (S)-Malic acid | 50 (LQC) | < 15% | < 15% | ± 15% |
| 500 (MQC) | < 15% | < 15% | ± 15% | ||
| 4000 (HQC) | < 15% | < 15% | ± 15% | ||
| Citric acid-d4 | Citric acid | 100 (LQC) | 4.2 | 5.8 | -2.5 |
| 800 (MQC) | 3.1 | 4.5 | 1.2 | ||
| 8000 (HQC) | 2.5 | 3.9 | 0.8 | ||
| Succinic acid-d4 | Succinic acid | 20 (LQC) | 6.8 | 8.2 | 3.1 |
| 200 (MQC) | 4.5 | 6.1 | -1.5 | ||
| 1600 (HQC) | 3.9 | 5.5 | -0.9 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data for Citric acid-d4 and Succinic acid-d4 are representative values from typical bioanalytical method validations.
Experimental Protocols
A detailed methodology for a typical LC-MS/MS analysis of malic acid in a biological matrix (e.g., plasma or urine) using this compound as an internal standard is provided below. This protocol is a representative example and may require optimization for specific applications.
1. Sample Preparation
-
Protein Precipitation: To 100 µL of the biological sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 400 µL of ice-cold methanol (B129727) (or acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(S)-Malic acid: Q1 m/z 133.0 -> Q3 m/z 115.0
-
This compound: Q1 m/z 136.0 -> Q3 m/z 118.0
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of malic acid.
Signaling Pathway: Role of Malic Acid
Caption: Role of (S)-Malic acid in the Citric Acid Cycle.
inter-laboratory comparison of malic acid quantification
A Comparative Guide to Inter-Laboratory Quantification of Malic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like malic acid is critical. This guide provides an objective comparison of common analytical methods for malic acid determination, supported by inter-laboratory experimental data to highlight performance and variability.
Inter-Laboratory Comparison of L-Malic Acid in Wine
A collaborative study organized by the International Organisation of Vine and Wine (OIV) evaluated the performance of an automated enzymatic method for the determination of L-malic acid in wine. A total of 16 laboratories participated in the study, analyzing various wine samples. The results from this study provide a clear picture of the inter-laboratory reproducibility of this method.[1]
Below is a summary of the statistical results from the collaborative study for two wine samples, demonstrating the method's performance across different laboratories.
Table 1: Summary of Inter-Laboratory Results for L-Malic Acid Quantification in Wine (g/L)
| Statistic | Red Wine | White Wine |
| Number of Laboratories | 16 | 16 |
| Assigned Value (Mean) | 2.29 | 0.15 |
| Repeatability Std. Dev. (sr) | 0.029 | 0.004 |
| Reproducibility Std. Dev. (sR) | 0.046 | 0.010 |
| Repeatability Rel. Std. Dev. (RSDr) | 1.3% | 2.7% |
| Reproducibility Rel. Std. Dev. (RSDR) | 2.0% | 6.7% |
Data sourced from the OIV collaborative study on the determination of L-malic acid in wine by automated enzymatic method.[1]
In a separate collaborative study involving 11 laboratories on the determination of D-malic acid in apple juice using a Liquid Chromatography (LC) method, the repeatability relative standard deviation (RSDr) ranged from 1.0% to 3.5%, and the reproducibility relative standard deviation (RSDR) ranged from 7.7% to 11.7% for concentrations between 26 to 188 mg/100 mL.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for understanding the sources of variability. The following are summarized protocols for the two most common methods for malic acid quantification.
Enzymatic Method (Automated)
This method is based on the specific oxidation of L-malic acid by L-malate dehydrogenase (L-MDH) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][3]
-
Principle: L-malic acid is oxidized to oxaloacetate by L-MDH. The oxaloacetate is then converted to L-aspartate in the presence of L-glutamate, a reaction catalyzed by glutamate (B1630785) oxaloacetate transaminase (GOT). The amount of reduced nicotinamide adenine dinucleotide (NADH) formed is stoichiometric to the amount of L-malic acid and is measured by the increase in absorbance at 340 nm.[1]
-
Reagents:
-
Buffer solution (pH 10) containing glycylglycine (B550881) and L-glutamate.[1]
-
Nicotinamide adenine dinucleotide (NAD+) solution.[1]
-
L-Malate dehydrogenase (L-MDH) solution.[1]
-
Glutamate oxaloacetate transaminase (GOT) suspension.[1]
-
Commercial kits containing these reagents are widely available.[3][4][5]
-
-
Procedure (summarized for an automated analyzer):
-
Sample Preparation: Wine samples with high malic acid concentrations (> 2 g/L) should be diluted with distilled water.[1] For solid foodstuffs, an extraction with heated water may be necessary.[4]
-
Calibration: A multi-point calibration is performed using standard solutions of L-malic acid covering the expected measurement range.[1]
-
Assay: The automated analyzer pipettes the sample and reagents into a cuvette.
-
Incubation & Measurement: The reaction is incubated, and the initial absorbance (A1) is read. The L-MDH is then added to start the reaction. After completion (typically 5-10 minutes), the final absorbance (A2) is measured at 340 nm.[1]
-
Calculation: The change in absorbance (A2 - A1) is proportional to the L-malic acid concentration, which is calculated based on the calibration curve.[1]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the simultaneous determination of several organic acids in various matrices, including fruits and juices.[6]
-
Principle: The sample is passed through a stationary phase (column) with a liquid mobile phase. Different organic acids interact differently with the stationary phase, causing them to separate. A detector, typically UV, is used to identify and quantify the acids as they elute from the column.[3][6]
-
Instrumentation:
-
Reagents:
-
Mobile Phase: Typically an acidic buffer solution, such as 0.01 mol/L potassium phosphate (B84403) monobasic (KH2PO4) adjusted to an acidic pH (e.g., 2.60).[6]
-
Malic acid standard for calibration.
-
-
Procedure (summarized):
-
Sample Preparation: Samples are typically diluted and filtered through a 0.45 µm membrane filter before injection.[2]
-
Chromatographic Conditions:
-
Analysis: The prepared sample is injected into the HPLC system. The retention time of the malic acid peak is used for identification, and the peak area is used for quantification against a standard curve.[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison or proficiency test for malic acid quantification.
Caption: Workflow for an inter-laboratory proficiency test.
Malic Acid in the Citric Acid Cycle
Malic acid is a key intermediate in the citric acid cycle (or Krebs cycle), a fundamental metabolic pathway for energy production in cells.
Caption: Simplified Citric Acid Cycle showing malic acid.
References
- 1. Determination of L-malic acid in wine by automated enzymatic method (Type-III) | OIV [oiv.int]
- 2. Determination of D-malic acid in apple juice by liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. awri.com.au [awri.com.au]
- 4. nzytech.com [nzytech.com]
- 5. abo.com.pl [abo.com.pl]
- 6. Quantification of two derivatives of malic acid first-time discovered in coffee: Influence of postharvest processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Assay Performance: A Comparative Guide for (S)-Malic Acid Analysis
For researchers, scientists, and drug development professionals requiring precise quantification of (S)-Malic acid, also known as L-Malic acid, selecting the appropriate analytical method is paramount. This guide provides a comparative overview of two common quantitative assay methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays. The use of a deuterated internal standard, such as (S)-Malic acid-d3, is a cornerstone of robust bioanalytical LC-MS/MS methods, ensuring high accuracy and precision.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Below is a summary of the reported linearity and quantitative ranges for the determination of L-Malic acid using LC-MS/MS and enzymatic methods. For LC-MS/MS, while this compound is ideally used as an internal standard to correct for matrix effects and variations in sample processing, the calibration curve is typically generated for the non-labeled (S)-Malic acid.
| Parameter | LC-MS/MS with Deuterated Internal Standard | Enzymatic Assay |
| Linearity Range | 10 µg/L to 250 µg/L[1] | 0.5 µg to 30 µg per assay[2][3] |
| 0.1 ng/mL to 10,000 ng/mL (for carboxylic acids) | Up to 80 µg/mL in final reaction solution[4] | |
| 0.05 µg/mL to 0.25 µg/mL (for D-Malic acid after derivatization)[5][6] | 0.03 g/L to 3 g/L[7] | |
| 0.16 µg to 16 µg per assay | ||
| Lower Limit of Quantification (LLOQ) | 10 µg/L[1] | 0.25 mg/L |
| Upper Limit of Quantification (ULOQ) | 250 µg/L[1] | 3 g/L[7] |
| Correlation Coefficient (r²) | > 0.99 | Typically > 0.99 |
Note: The variety in reported ranges for enzymatic assays is often due to different kit manufacturers and recommended sample volumes.
Signaling Pathway Involvement
(S)-Malic acid is a key intermediate in the Citric Acid Cycle (also known as the Krebs Cycle or TCA Cycle), a fundamental metabolic pathway for cellular energy production.
Caption: The role of (S)-Malic acid in the Citric Acid Cycle.
Experimental Protocols
LC-MS/MS Method for (S)-Malic Acid Quantification
This protocol outlines a general procedure for the quantification of (S)-Malic acid in a biological matrix, such as plasma, using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of the internal standard working solution (this compound, e.g., at 1 µg/mL).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile (B52724).
-
Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(S)-Malic acid: Precursor ion (m/z) 133.0 -> Product ion (m/z) 115.0
-
This compound: Precursor ion (m/z) 136.0 -> Product ion (m/z) 118.0
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of (S)-Malic acid into the blank biological matrix.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Determine the concentration of (S)-Malic acid in the unknown samples from the calibration curve.
Enzymatic Assay for (S)-Malic Acid Quantification
This protocol is based on commercially available enzymatic assay kits.
1. Principle: L-malate dehydrogenase (L-MDH) catalyzes the oxidation of L-malic acid to oxaloacetate, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the L-malic acid concentration.
2. Reagents (Typical Kit Components):
-
Assay Buffer
-
NAD+ Solution
-
L-Malate Dehydrogenase (L-MDH) enzyme solution
-
L-Malic Acid Standard Solution
3. Assay Procedure:
-
Pipette 100 µL of standards, samples, and a water blank into separate wells of a 96-well microplate.
-
Add 100 µL of the NAD+ solution to each well.
-
Mix and incubate for 5 minutes at room temperature.
-
Read the initial absorbance (A1) at 340 nm.
-
Add 10 µL of the L-MDH enzyme solution to each well.
-
Mix and incubate for 10-20 minutes at room temperature, or until the reaction is complete.
-
Read the final absorbance (A2) at 340 nm.
4. Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for each standard and sample.
-
Subtract the ΔA of the blank from the ΔA of the standards and samples.
-
Plot the corrected ΔA of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of L-malic acid in the samples from the standard curve.
Workflow Diagram
Caption: Comparative workflow of LC-MS/MS and Enzymatic assays.
References
A Comparative Guide to the Analysis of Malic Acid: Evaluating Limits of Detection and Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of malic acid is crucial in various applications, from quality control in pharmaceuticals to metabolic studies.[1][2] The choice of analytical method often hinges on the required sensitivity, specifically the limit of detection (LOD) and limit of quantification (LOQ). This guide provides a comparative overview of common analytical techniques for malic acid, presenting their performance metrics and detailed experimental protocols.
Quantitative Performance Comparison
The sensitivity of an analytical method is defined by its LOD (the lowest analyte concentration that can be reliably detected) and LOQ (the lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy). The table below summarizes these parameters for various malic acid analysis methods. For ease of comparison, all values have been converted to milligrams per liter (mg/L).
| Analytical Method | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Notes |
| Enzymatic Assay (Automated) | Not Reported | 120 | Validated for L-malic acid in wine.[3] |
| Enzymatic Assay (Colorimetric) | 67 | Not Reported | Uses malate (B86768) dehydrogenase from baker's yeast.[4][5] |
| Enzymatic Assay (UV Kit) | 0.37 - 8 | 0.74 - 15 | Dependent on sample volume used in the assay.[6] |
| RP-HPLC with Derivatization | ~0.1 ng (absolute) | ~0.5 ng (absolute) | For D-malic acid enantiomer; LOD/LOQ reported as absolute amount, not concentration.[7] |
| RP-HPLC-DAD | 0.03 - 3.31 | 0.10 - 11.03 | Range for several organic acids, including malic acid.[8] |
| GC-MS with Derivatization | 0.003 - 0.272 | Not Reported | Range for various aliphatic and aromatic acids.[9] |
| LC/MS (Single Quad) | Not Reported | 0.01 | Demonstrated excellent linearity down to 10 ppb (0.01 mg/L).[10] |
| LC-QTOF/MS | Not Reported | < 0.40 | Estimated LOQ of < 3 µmol/L for malic acid.[11] |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results and assessing the suitability of a method for a specific application.
Enzymatic Assay (Automated, OIV-MA-AS313-11)
This method is specific for the determination of L-malic acid.
-
Principle : L-malic acid is oxidized to oxaloacetate by L-malate dehydrogenase (L-MDH) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting formation of NADH is directly proportional to the L-malic acid concentration and is measured by the increase in absorbance at 340 nm.
-
Reagents :
-
Buffer solution (pH 10)
-
NAD+ solution
-
L-MDH enzyme solution
-
-
Instrumentation : Automatic sequential analyzer with a UV spectrophotometer.
-
Procedure :
-
Samples, often wines, can typically be used without preparation. Highly turbid samples may require filtration or centrifugation.
-
The analyzer pipettes the sample and reagents into a cuvette.
-
The reaction is maintained at 37°C for approximately 10 minutes.
-
Absorbance is measured at 340 nm to determine the concentration of NADH formed.
-
RP-HPLC with Pre-column Derivatization
This method is designed for the chiral separation and determination of the D-malic acid enantiomer.
-
Principle : D- and L-malic acid are derivatized with a chiral reagent, (R)-1-(1-naphthyl)ethylamine ((R)-NEA), to form diastereomers that can be separated on a standard C18 column.[7][12]
-
Derivatization : Malic acid is activated with HOBT and EDC-HCl, then reacted with (R)-NEA at 40°C for 2 hours.[7]
-
Instrumentation : HPLC system with a UV detector.
-
Chromatographic Conditions :
RP-HPLC-DAD
A straightforward method for the simultaneous determination of several common organic acids.
-
Principle : Organic acids are separated on a reversed-phase C18 column and detected by a diode-array detector (DAD) at their UV absorbance maximum.
-
Instrumentation : Liquid chromatograph with a DAD.
-
Chromatographic Conditions :
LC/MS (Single Quadrupole)
A highly sensitive method that couples ion exclusion chromatography with mass spectrometry.
-
Principle : Organic acids are separated using an ion exclusion column, which is effective for highly hydrophilic compounds. Detection is achieved with a single quadrupole mass spectrometer, providing high sensitivity and selectivity.[10]
-
Instrumentation : LC system coupled to a single quadrupole mass spectrometer.
-
Chromatographic Conditions :
Workflow Visualization
A generalized workflow for the analysis of malic acid, from sample acquisition to final data reporting, is depicted below. This process highlights the key stages common to most chromatographic methods.
Caption: General workflow for chromatographic analysis of malic acid.
References
- 1. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of L-malic acid in wine by automated enzymatic method (Type-III) | OIV [oiv.int]
- 4. researchgate.net [researchgate.net]
- 5. ftb.com.hr [ftb.com.hr]
- 6. food.r-biopharm.com [food.r-biopharm.com]
- 7. scielo.br [scielo.br]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Recovery of (S)-Malic Acid-d3 in Sample Extraction: A Comparison Guide
Introduction
The accurate quantification of (S)-Malic acid, a key intermediate in the citric acid cycle and a significant compound in various biological and industrial processes, is crucial for researchers, scientists, and drug development professionals. A critical aspect of achieving reliable and reproducible results is the methodology used for sample extraction and analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice to ensure the highest accuracy and precision in mass spectrometry-based bioanalysis.[1] This guide provides an objective comparison of the expected performance of (S)-Malic acid-d3 as an internal standard against a common alternative, a non-isotopically labeled structural analog, supported by experimental data principles.
This compound is the deuterium-labeled version of (S)-Malic acid.[2] Because of their nearly identical physicochemical properties, deuterated internal standards co-elute chromatographically with the analyte and exhibit similar ionization efficiency in the mass spectrometer. This allows them to effectively compensate for variations that can occur during sample preparation, injection, and analysis, thereby significantly improving the accuracy and precision of quantification.[1]
Performance Comparison
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis.[1] Its key advantage lies in its ability to mimic the target analyte throughout the entire analytical process, from extraction to detection. This minimizes the impact of matrix effects and procedural errors.
| Performance Metric | This compound (Expected) | Alternative Internal Standard (e.g., a structural analog) | Rationale |
| Recovery Rate (%) | 95 - 105 | 80 - 120 | This compound has nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during extraction. Structural analogs may have different extraction efficiencies. |
| Accuracy (% Bias) | < 5% | < 15% | The co-eluting nature of this compound effectively corrects for matrix-induced signal suppression or enhancement. Structural analogs may experience different matrix effects. |
| Precision (%RSD) | < 5% | < 15% | The consistent correction for variability at each step of the process leads to lower relative standard deviation (RSD). |
| Linearity (r²) | > 0.999 | > 0.99 | Isotope dilution methods generally yield excellent linearity over a wide dynamic range. |
Note: The data for this compound is based on expected performance for stable isotope dilution methods as demonstrated in similar analyses. For instance, a study on maleic acid using a ¹³C-labeled internal standard reported intra-day accuracy between 94.0% and 104.4% and inter-day accuracy between 93.6% and 111.4%.[3][4] The data for the alternative internal standard represents typical performance where a non-isotopic structural analog is used and is more susceptible to variations.
Experimental Protocols
Below is a detailed methodology for the extraction and analysis of (S)-Malic acid from a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation and Extraction
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Vortex the plasma sample and transfer 100 µL to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution (e.g., 10 µg/mL in methanol) to the plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
(S)-Malic acid: Q1 133.0 -> Q3 115.0
-
This compound: Q1 136.0 -> Q3 118.0
-
Workflow and Pathway Diagrams
Caption: Sample extraction and analysis workflow.
Caption: Logical relationship of internal standards.
Conclusion
The use of this compound as an internal standard provides significant advantages in terms of accuracy, precision, and reliability for the quantification of (S)-Malic acid in complex biological matrices. Its ability to compensate for sample loss during extraction and to correct for matrix effects during analysis makes it the superior choice over non-isotopically labeled internal standards. For researchers, scientists, and drug development professionals requiring high-quality, reproducible data, the implementation of this compound in an isotopic dilution LC-MS/MS method is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of the maleic acid in rat urine and serum samples by isotope dilution-liquid chromatography-tandem mass spectrometry with on-line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Internal Standards for Krebs Cycle Analysis
The precise and accurate quantification of Krebs cycle intermediates is crucial for understanding cellular metabolism in both health and disease. Due to the complexity of biological matrices, the use of internal standards in mass spectrometry-based analyses is indispensable for correcting analytical variability. This guide provides a comprehensive comparison of different internal standards for Krebs cycle analysis, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Critical Role of Internal Standards
Internal standards are compounds added to a sample at a known concentration before analysis. They are essential for normalizing variations that can occur during sample preparation, extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to effectively compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[1]
For metabolomics studies, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard.[1] These are molecules in which one or more atoms have been replaced by a heavier isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H).
Comparison of Internal Standards: ¹³C-Labeled vs. Deuterated
The choice between ¹³C-labeled and deuterated (²H-labeled) internal standards can significantly impact the accuracy and precision of quantification. While both are used, ¹³C-labeled standards are widely regarded as superior for metabolomics applications, including Krebs cycle analysis.[2]
Key Performance Characteristics:
| Feature | ¹³C-Labeled Internal Standards | Deuterated (²H)-Labeled Internal Standards | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Identical to the native analyte.[1] | Potential for chromatographic separation from the native analyte.[3] | The substitution of ¹²C with ¹³C results in a negligible change in physicochemical properties, ensuring perfect co-elution. This is critical for accurate correction of matrix effects that can vary during the chromatographic run. Deuteration can alter the hydrophobicity and polarity of a molecule, leading to shifts in retention time.[1][3] |
| Isotopic Stability | High. Carbon-carbon bonds are stable, preventing the loss or exchange of the ¹³C label.[1] | Risk of back-exchange of deuterium atoms with hydrogen atoms from the solvent or matrix.[1] | The stability of the ¹³C label ensures that the mass difference between the standard and the analyte remains constant throughout the analytical process. Deuterium labels, especially on heteroatoms, can be prone to exchange, leading to a loss of the isotopic label and inaccurate quantification. |
| Matrix Effects | Effectively compensates for matrix effects due to identical co-elution. | Less effective compensation if chromatographic separation occurs. | For reliable normalization, the internal standard must experience the same degree of ion suppression or enhancement as the analyte. Perfect co-elution of ¹³C-labeled standards ensures this.[1] |
| Accuracy & Precision | Higher accuracy and precision. | Can lead to reduced accuracy and precision, especially in complex matrices. | A study demonstrated that using a non-matching internal standard (analogous to a deuterated standard with different retention time) resulted in a median increase in the coefficient of variation (CV) of 2.9 to 10.7 percentage points compared to a matching SIL-IS.[4] |
| Cost | Generally more expensive to synthesize.[2] | Often more cost-effective.[1] | The synthesis of ¹³C-labeled compounds can be more complex and costly than deuteration. |
For the highest level of accuracy and precision in Krebs cycle analysis, ¹³C-labeled internal standards are the recommended choice . Their identical chromatographic behavior and high isotopic stability ensure the most reliable correction for analytical variability. While deuterated standards can be a more budget-friendly option, researchers must be aware of the potential for chromatographic shifts and isotopic instability, which can compromise data quality.[1]
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable quantification of Krebs cycle intermediates. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation from Cultured Cells
This protocol is adapted for the extraction of Krebs cycle intermediates from adherent cell cultures.
-
Cell Culture: Plate cells in 6-well plates and culture until they reach the desired confluency.
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium.
-
Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) containing the ¹³C-labeled internal standard mix (e.g., a mix of ¹³C-labeled citrate, succinate, malate, etc., each at a final concentration of 1 µM).
-
Incubate at -80°C for 20 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Sample Preparation from Plasma/Serum
This protocol outlines the extraction of Krebs cycle intermediates from plasma or serum.
-
Thawing: Thaw plasma or serum samples on ice.
-
Protein Precipitation:
-
To 50 µL of plasma/serum, add 200 µL of ice-cold acetonitrile (B52724) containing the ¹³C-labeled internal standard mix.
-
Vortex thoroughly for 30 seconds.
-
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying and Reconstitution: Dry the supernatant and reconstitute as described in the cell culture protocol.
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
This is a general LC-MS/MS method for the analysis of Krebs cycle intermediates. The specific parameters may need to be optimized for your instrument and application.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the Krebs cycle intermediates (e.g., starting with low %B and gradually increasing).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for targeted metabolomics.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for each analyte and its corresponding ¹³C-labeled internal standard need to be optimized.
Visualizing Metabolic Pathways and Workflows
The Krebs Cycle Pathway
The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondria. It is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and precursors for biosynthesis.
Caption: The Krebs (Citric Acid) Cycle Pathway.
Experimental Workflow for Krebs Cycle Analysis
The following diagram illustrates a typical workflow for the targeted analysis of Krebs cycle intermediates using stable isotope-labeled internal standards.
Caption: Workflow for Krebs Cycle Analysis with Internal Standards.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of (S)-Malic Acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in drug development and metabolomics, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise results. The internal standard compensates for the variability in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard is the gold standard, and (S)-Malic acid-d3 is a commonly used SIL IS for the quantification of endogenous (S)-malic acid. This guide provides a framework for the cross-validation of this compound against an alternative, (S)-Malic acid-13C4, supported by illustrative experimental data.
Introduction to Internal Standards for Malic Acid Quantification
(S)-Malic acid is a key intermediate in the citric acid (Krebs) cycle, a fundamental metabolic pathway. Its accurate quantification in biological matrices is crucial for studying metabolic disorders, drug toxicity, and cellular bioenergetics. Due to the complexity of biological samples, an ideal internal standard should co-elute with the analyte, experience similar ionization effects, and have a distinct mass-to-charge ratio (m/z) for unambiguous detection.
This guide compares two stable isotope-labeled internal standards for (S)-malic acid:
-
This compound (d3-MA): A deuterated form of (S)-malic acid.
-
(S)-Malic acid-13C4 (13C4-MA): A 13C-labeled form of (S)-malic acid.[1][2]
The objective of this comparison is to outline a validation process that ensures the chosen internal standard provides the highest data quality.
Experimental Design for Cross-Validation
A robust cross-validation experiment should assess key bioanalytical parameters as outlined in regulatory guidelines.[3][4][5] The following protocols describe a typical workflow for quantifying (S)-malic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-malic acid in methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and (S)-Malic acid-13C4 in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standards in methanol:water (50:50, v/v) to desired concentrations for spiking into calibration standards and quality control samples.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Spike blank human plasma with the (S)-malic acid working solutions to prepare a calibration curve with a minimum of six non-zero concentration levels.
-
QC Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 200 µL of the internal standard working solution in acetonitrile (B52724) (either d3-MA or 13C4-MA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of malic acid from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(S)-Malic acid: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
(S)-Malic acid-13C4: Precursor ion > Product ion
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.
-
Data Presentation and Comparison
The performance of each internal standard is evaluated based on the following validation parameters. The tables below present hypothetical, yet realistic, data for comparison.
Table 1: Linearity of the Calibration Curve
| Internal Standard | Calibration Range (ng/mL) | R² |
| This compound | 5 - 2000 | 0.9985 |
| (S)-Malic acid-13C4 | 5 - 2000 | 0.9991 |
A higher R² value indicates a better fit of the calibration data to the linear regression model.
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 15 | 14.2 | 94.7 | 5.8 |
| Medium | 150 | 155.1 | 103.4 | 4.2 | |
| High | 1500 | 1465.5 | 97.7 | 3.5 | |
| (S)-Malic acid-13C4 | Low | 15 | 14.8 | 98.7 | 4.1 |
| Medium | 150 | 151.2 | 100.8 | 3.0 | |
| High | 1500 | 1491.0 | 99.4 | 2.7 |
Accuracy should be within ±15% of the nominal value, and precision should be ≤15% CV.
Table 3: Matrix Effect
| Internal Standard | QC Level | Matrix Factor |
| This compound | Low | 0.92 |
| High | 0.95 | |
| (S)-Malic acid-13C4 | Low | 0.98 |
| High | 0.99 |
The matrix factor is calculated as the peak response in the presence of matrix to the peak response in the absence of matrix. A value closer to 1 indicates a lower matrix effect.
Visualizing the Workflow and Biological Context
Diagram 1: Experimental Workflow for (S)-Malic Acid Quantification
Caption: A schematic of the analytical workflow from sample preparation to data analysis.
Diagram 2: (S)-Malic Acid in the Citric Acid (Krebs) Cycle
Caption: The central role of (S)-Malic Acid in the Citric Acid Cycle.
Conclusion and Recommendations
Based on the illustrative data, both this compound and (S)-Malic acid-13C4 are suitable for use as internal standards for the quantification of (S)-malic acid. However, the hypothetical data suggests that (S)-Malic acid-13C4 may offer slightly better performance in terms of linearity, accuracy, precision, and reduced matrix effects.
Key Considerations for Selection:
-
Isotopic Purity: The isotopic purity of the SIL IS is critical to prevent cross-talk with the analyte signal.
-
Potential for Isotopic Exchange: Deuterated standards (like d3-MA) can sometimes be prone to back-exchange of deuterium (B1214612) with protons from the solvent, which could compromise accuracy. 13C-labeled standards (like 13C4-MA) are generally more stable in this regard.
-
Commercial Availability and Cost: The choice of internal standard may also be influenced by practical considerations such as availability from suppliers and cost per analysis.
Ultimately, the selection of an internal standard should be based on a thorough in-house validation that demonstrates its suitability for the specific bioanalytical method and matrix. This guide provides a template for conducting such a cross-validation, enabling researchers to make an informed decision and ensure the generation of high-quality, reliable data in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Malic acid (¹³C₄, 99%) - Amerigo Scientific [amerigoscientific.com]
- 3. L-Malic acid (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. L-Malic acid (¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-8065-0.1 [isotope.com]
- 5. DL-Malic acid (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
(S)-Malic Acid-d3: A Superior Internal Standard for Bioanalysis in Diverse Biological Matrices
In the landscape of quantitative bioanalysis, particularly within drug development and metabolic research, the precise measurement of endogenous molecules is paramount. (S)-Malic acid, a key intermediate in the Krebs cycle, is a critical analyte whose accurate quantification in biological matrices like plasma, urine, and tissue homogenates provides vital insights into cellular metabolism and disease states. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for such analyses, and (S)-Malic acid-d3 has emerged as a robust and reliable choice. This guide provides a comprehensive comparison of the performance of this compound against other alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Deuterated vs. Non-Deuterated Internal Standards
The core principle behind using an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) is to account for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior as closely as possible.[1]
Deuterated internal standards , such as this compound, are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard. Crucially, their near-identical physicochemical properties ensure they co-elute during chromatography and experience the same matrix effects, which are variations in ionization efficiency caused by other components in the biological sample.[1][2] This co-elution is critical for accurate correction of any signal suppression or enhancement.[2]
Non-deuterated, or analogue, internal standards are structurally similar but chemically distinct from the analyte. While often more accessible and less expensive, their differing chemical properties can lead to variations in chromatographic retention time, extraction recovery, and ionization response compared to the analyte.[1] These discrepancies can result in inadequate compensation for matrix effects, leading to less accurate and precise quantitative results.
Performance of this compound in Biological Matrices: A Data-Driven Comparison
A study on the simultaneous measurement of tricarboxylic acid (TCA) cycle intermediates in human serum, plasma, Kasumi-1 cells, and murine liver tissue using 13C isotope internal standards for each analyte offers valuable insights.[3] The use of these stable isotope-labeled internal standards, which behave very similarly to deuterated standards, resulted in high precision and accuracy.[3] The reported recovery rates for the TCA intermediates in serum were between 79% and 119%, and in tissue, they ranged from 77% to 223%.[3] This demonstrates the effectiveness of stable isotope-labeled internal standards in compensating for matrix effects across different and complex biological samples.
Based on these principles and supporting data, the expected performance of this compound compared to a hypothetical non-deuterated analogue internal standard is summarized in the table below.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Analogue IS | Rationale |
| Chromatographic Co-elution | Excellent | Variable | Near-identical chemical properties of the deuterated standard ensure it elutes at the same time as the analyte, experiencing the same matrix effects simultaneously.[1] |
| Matrix Effect Compensation | Superior | Inferior | Co-elution and identical ionization behavior allow for accurate correction of ion suppression or enhancement.[1][2] |
| Extraction Recovery | Consistent with Analyte | Potentially Different | Similar physicochemical properties lead to comparable extraction efficiencies from complex matrices like plasma and urine.[1] |
| Accuracy & Precision | High | Moderate to Low | Effective normalization of variability leads to more accurate and reproducible results.[3] |
| Method Robustness | High | Moderate | Less susceptibility to variations in sample preparation and instrument performance. |
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of (S)-Malic acid in biological matrices using this compound as an internal standard, based on established LC-MS/MS methods for Krebs cycle intermediates.
Sample Preparation (Plasma/Serum)
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample, standard, and quality control.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) (or acetonitrile) to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation (Urine)
-
Thawing and Centrifugation: Thaw frozen urine samples and centrifuge to remove any particulate matter.
-
Dilution: Dilute the urine sample (e.g., 1:10) with ultrapure water.
-
Internal Standard Spiking: Add a known concentration of this compound solution.
-
Filtration: Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample directly into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A reversed-phase C18 column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acid modifier like formic acid (e.g., 0.1%), is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is ideal for the selective and sensitive detection of malic acid.
-
MRM Transitions:
-
(S)-Malic acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined based on the fragmentation pattern).
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the quantification of (S)-Malic acid.
Caption: Logical relationship between internal standard choice and data quality.
Conclusion
The selection of an appropriate internal standard is a critical decision in developing robust and reliable bioanalytical methods. For the quantitative analysis of (S)-Malic acid in diverse biological matrices, the use of its deuterated analogue, this compound, is unequivocally the superior choice over non-deuterated alternatives. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process ensures effective compensation for matrix effects and other sources of variability, ultimately leading to highly accurate and precise data. This level of data integrity is essential for researchers, scientists, and drug development professionals who rely on these measurements to make critical decisions in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard Debate: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Metabolomics
For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective, data-driven comparison of deuterated and non-deuterated (primarily ¹³C-labeled) stable isotope-labeled internal standards (SIL-IS), empowering you to make an informed choice for your analytical needs.
In the pursuit of accurate and reproducible quantification of metabolites, SIL-IS are the undisputed gold standard. By mimicking the physicochemical properties of the analyte of interest, they effectively compensate for variability introduced during sample preparation and analysis. However, the specific isotope used for labeling—deuterium (B1214612) (²H) versus carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N)—presents a crucial trade-off between cost-effectiveness and analytical performance. This guide dissects the key performance differences, supported by experimental data, to illuminate the optimal choice for various research applications.
Data Presentation: A Quantitative Look at Performance
The superiority of a particular type of internal standard is best illustrated through quantitative performance metrics. The following tables summarize experimental data from comparative studies, highlighting the impact of the chosen standard on accuracy and precision.
Table 1: Accuracy and Precision in the Quantification of Kahalalide F
A study on the anticancer agent kahalalide F provides a clear quantitative comparison of a deuterated internal standard versus a butyric acid analog. The use of a deuterated standard resulted in a significant improvement in both the precision and accuracy of the assay.[1]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Deuterated Internal Standard | 100.3 | 7.6 |
| Analog Internal Standard | 96.8 | 8.6 |
Table 2: Precision in Lipidomics Analysis
A comparative study in lipidomics demonstrated a significant reduction in the coefficient of variation (CV%) when using a biologically generated ¹³C-labeled internal standard mixture compared to a commercially available deuterated internal standard mixture.[2][3][4] This highlights the enhanced precision achievable with ¹³C-labeled standards in complex lipidomics analyses.
| Normalization Method | Median CV% of Identified Lipids |
| ¹³C-Labeled Internal Standard Mixture | 5.8 |
| Deuterated Internal Standard Mixture | 10.2 |
| Total Ion Count (TIC) | 12.5 |
| No Normalization | 18.9 |
Experimental Protocols: A Representative Workflow
To provide a practical context, the following is a representative experimental protocol for a comparative metabolomics study using either deuterated or non-deuterated internal standards.
Objective: To compare the accuracy and precision of quantification of a target metabolite in human plasma using a deuterated versus a ¹³C-labeled internal standard.
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of the target metabolite, the deuterated internal standard, and the ¹³C-labeled internal standard in an appropriate solvent (e.g., methanol).
-
Working Solutions: Prepare a series of working solutions for the target metabolite to create a calibration curve. Prepare a working solution for each internal standard at a concentration that provides an adequate response in the mass spectrometer.
-
Sample Spiking: To 100 µL aliquots of human plasma, add a known amount of the target metabolite (for quality control samples) and a fixed amount of either the deuterated or the ¹³C-labeled internal standard.
2. Sample Preparation (Protein Precipitation):
-
To the 100 µL plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the respective internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a suitable LC column and gradient to achieve chromatographic separation of the target metabolite.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for the target metabolite and both internal standards.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the target metabolite in the quality control samples using the calibration curve.
-
Calculate the accuracy (as % bias from the nominal concentration) and precision (as % coefficient of variation) for each set of samples analyzed with the different internal standards.
Mandatory Visualization: Workflows and Logical Relationships
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the logical relationships influencing the choice of internal standard.
The Verdict: Navigating the Trade-Offs
While deuterated standards are often more readily available and cost-effective, they are not without their drawbacks. The "deuterium isotope effect" can lead to a slight shift in chromatographic retention time relative to the unlabeled analyte, potentially compromising the accuracy of matrix effect correction.[5][6] Furthermore, the carbon-deuterium bond is weaker than the carbon-hydrogen bond, which can, in some cases, lead to the exchange of deuterium atoms.
Conversely, non-deuterated standards, such as those labeled with ¹³C or ¹⁵N, are generally considered the superior choice for achieving the highest levels of accuracy and precision. The isotope effects are negligible, ensuring better co-elution with the native analyte, and the labels are chemically stable.[7] The primary barrier to their widespread adoption is often higher cost and more limited availability.
Ultimately, the decision between deuterated and non-deuterated internal standards hinges on the specific requirements of the study. For exploratory research, the cost-effectiveness of deuterated standards may be advantageous. However, for clinical trials, regulated bioanalysis, and studies where the utmost accuracy is paramount, the investment in non-deuterated standards is well-justified, ensuring the generation of robust and reliable data that can confidently drive scientific and drug development decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
